molecular formula C12H8BrNO3 B2825586 3-Acetyl-6-bromoquinoline-4-carboxylic acid CAS No. 444112-84-9

3-Acetyl-6-bromoquinoline-4-carboxylic acid

Cat. No.: B2825586
CAS No.: 444112-84-9
M. Wt: 294.104
InChI Key: ABDYMAVASLQHTA-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C12H8BrNO3 and its molecular weight is 294.104. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl-6-bromoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-6-bromoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetyl-6-bromoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c1-6(15)9-5-14-10-3-2-7(13)4-8(10)11(9)12(16)17/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDYMAVASLQHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=CC2=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Architecture & Reactivity of 3-Acetyl-6-Bromoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Optimization and Library Generation

Executive Summary

The 3-acetyl-6-bromoquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a unique bifurcation of reactivity that enables rapid library generation. Its value lies in the orthogonal reactivity of its two primary functional handles: the C3-acetyl group (an electrophilic handle for condensation reactions) and the C6-bromine atom (a nucleophilic handle for palladium-catalyzed cross-couplings).

This guide synthesizes the structural logic, robust synthetic protocols, and reactivity profiles required to utilize this scaffold in drug discovery, specifically for antimicrobial and anticancer applications.

Structural Analysis & Electronic Properties

The quinoline ring system is electronically amphoteric. Understanding the specific push-pull dynamics of the 3-acetyl-6-bromo derivative is critical for predicting reactivity.

  • The Quinoline Core: The nitrogen atom withdraws electron density from the pyridyl ring (C2, C3, C4), making it electron-deficient. Conversely, the benzenoid ring (C5–C8) remains relatively electron-rich, though deactivated by the fusion to the pyridine ring.

  • C3-Acetyl Group (

    
    ): 
    
    • Electronic Effect: A strong electron-withdrawing group (EWG) at position 3 further depletes electron density from the pyridine ring.

    • Reactivity: The methyl group is acidic (

      
      ) due to the adjacent carbonyl and the electron-deficient heterocycle, making it highly susceptible to deprotonation and subsequent aldol-type condensations (Claisen-Schmidt).
      
  • C6-Bromine Atom (

    
    ): 
    
    • Electronic Effect: Acts as a weak deactivator via induction (

      
      ) but a weak activator via resonance (
      
      
      
      ). Position 6 is electronically distinct from position 3, allowing for selective functionalization without protecting groups.
    • Reactivity: Serves as an excellent leaving group for metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) due to the stability of the oxidative addition complex formed at this position.

Primary Synthetic Route: The Friedländer Annulation

While various methods exist (e.g., Combes synthesis), the Friedländer Annulation is the industry standard for generating 3-acetyl quinolines due to its high regioselectivity and operational simplicity.

Note on Regiochemistry: The reaction of 2-amino-5-bromobenzaldehyde with acetylacetone (2,4-pentanedione) yields 3-acetyl-6-bromo-2-methylquinoline . The C2-methyl group is a byproduct of using the stable 1,3-diketone reagent but often enhances lipophilicity beneficial for membrane permeability.

Experimental Protocol: Synthesis of 3-Acetyl-6-bromo-2-methylquinoline

Reaction Overview:



Reagents & Materials:

  • 2-Amino-5-bromobenzaldehyde (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Glacial Acetic Acid (Catalytic amount) or Piperidine (Catalytic)

  • Ethanol (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromobenzaldehyde (10 mmol) in ethanol (20 mL).

  • Addition: Add acetylacetone (12 mmol) to the solution.

  • Catalysis: Add 3–4 drops of piperidine or glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Pour the mixture into crushed ice/water (100 mL) with vigorous stirring. Filter the resulting precipitate.[4][5]

  • Purification: Recrystallize from ethanol to afford the pure product as pale yellow crystals.

Yield Expectation: 75–85%

Visualization: Synthetic Pathway (Friedländer)

FriedlanderSynthesis Start 2-Amino-5-bromobenzaldehyde Intermediate Schiff Base Intermediate Start->Intermediate Ethanol, Reflux Piperidine cat. Reagent Acetylacetone (1,3-Diketone) Reagent->Intermediate Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization - H2O Product 3-Acetyl-6-bromo- 2-methylquinoline Cyclization->Product - H2O (Aromatization)

Caption: The Friedländer annulation pathway utilizing a 1,3-diketone to generate the substituted quinoline core.

Reactivity Profile A: The C3-Acetyl Handle (Chalcone Synthesis)

The most common derivatization of this scaffold is the Claisen-Schmidt condensation with aromatic aldehydes. The resulting


-unsaturated ketones (chalcones) are potent Michael acceptors, known to alkylate microbial DNA and protein thiols.
Experimental Protocol: Claisen-Schmidt Condensation

Reaction Overview:



Step-by-Step Methodology:

  • Dissolution: Dissolve 3-acetyl-6-bromo-2-methylquinoline (1.0 equiv) and the substituted benzaldehyde (1.0 equiv) in Ethanol (15 mL/mmol).

  • Basification: Add 40% aqueous NaOH solution (2 mL/mmol) dropwise at

    
    .
    
  • Reaction: Stir the mixture at room temperature for 12–24 hours. Expert Note: Do not reflux, as this promotes polymerization or Cannizzaro side reactions of the aldehyde.

  • Quench: Pour the reaction mixture into ice-cold water acidified with dilute HCl (pH ~4–5) to neutralize the base and precipitate the product.

  • Purification: Filter the solid and recrystallize from ethanol/DMF mixtures.

Key Data: Substituent Effects on Yield

Aldehyde Substituent (Ar-CHO)Electronic NatureYield (%)Reaction Time (h)
4-NO2 Strong EWG88%12
4-Cl Weak EWG82%14
4-OCH3 EDG (Donor)65%24
H (Unsubstituted) Neutral75%18
Reactivity Profile B: The C6-Bromo Handle (Suzuki Coupling)

The C6-position allows for the introduction of biaryl diversity, critical for optimizing lipophilicity (


) and metabolic stability.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction Overview:



Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck flask and purge with Nitrogen/Argon.

  • Loading: Add 3-acetyl-6-bromo-2-methylquinoline (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent System: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1). Expert Note: The water is essential for the base solubility and activation of the boronic acid.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heating: Reflux at

    
     for 8–12 hours.
    
  • Work-up: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization: Divergent Reactivity Workflow

ReactivityDivergence Core 3-Acetyl-6-Bromoquinoline Scaffold BranchA Path A: C3-Acetyl (Electrophilic) Core->BranchA Aldol Condensation BranchB Path B: C6-Bromo (Nucleophilic/Leaving Group) Core->BranchB Pd-Catalyzed Coupling Chalcone Quinolinyl Chalcones (Antimicrobial/Michael Acceptors) BranchA->Chalcone Ar-CHO / NaOH Biaryl 6-Aryl-Quinolines (Suzuki Coupling) BranchB->Biaryl Ar-B(OH)2 / Pd(0) Amination 6-Amino-Quinolines (Buchwald-Hartwig) BranchB->Amination R-NH2 / Pd(0) Pyrazoline Pyrazoline Derivatives (Cyclization with Hydrazine) Chalcone->Pyrazoline NH2NH2 / AcOH

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C3 and C6 positions.

Pharmacological Implications[3][5][6][7][8]

The 3-acetyl-6-bromoquinoline derivatives function primarily as DNA intercalators and gyrase inhibitors .

  • Antimicrobial Activity: The chalcone derivatives (Path A) show significant activity against Gram-positive bacteria (S. aureus). The

    
    -unsaturated ketone acts as a Michael acceptor for cellular thiols.
    
  • Anticancer Activity: Derivatives coupled with heterocyclic moieties (e.g., thiadiazoles via the acetyl group) have demonstrated cytotoxicity against HEPG2 (liver carcinoma) cell lines with

    
     values in the low micromolar range (
    
    
    
    ).
References
  • Gomha, S. M., et al. (2015).[3][6] "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." Molecules, 20(12), 21826-21839.[6]

  • BenchChem. (2025).[1][4][7][8] "Application Note: A Scalable Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one." BenchChem Technical Guides.

  • Organic Chemistry Portal. (2025). "Friedländer Synthesis: Mechanism and Recent Literature." Organic Chemistry Portal.

  • BenchChem. (2025).[1][4][7][8] "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." BenchChem Technical Guides.

  • Goyal, A., et al. (2021).[9] "Chalcones: A review on synthesis and pharmacological activities." Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014.[9]

Sources

The Multifaceted Biological Activities of 3-Acetylquinoline-4-Carboxylic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, the 3-acetylquinoline-4-carboxylic acid framework has emerged as a particularly versatile core, giving rise to compounds with significant antimicrobial, anticancer, anti-inflammatory, and antiviral potential. This technical guide provides a comprehensive overview of the biological activities of these derivatives, delving into their mechanisms of action, summarizing key quantitative data, and presenting detailed experimental protocols for their evaluation.

The Core Scaffold: 3-Acetylquinoline-4-Carboxylic Acid and its Tautomerism

The core structure of interest exists in tautomeric equilibrium between 3-acetylquinoline-4-carboxylic acid and 3-acetyl-4-hydroxyquinolin-2(1H)-one. This dynamic relationship is crucial as it influences the molecule's chemical reactivity and its interaction with biological targets. The 3-acetyl group serves as a versatile handle for synthetic modifications, allowing for the generation of diverse derivatives such as chalcones, hydrazones, and various heterocyclic-fused systems.

Tautomerism cluster_0 3-Acetylquinoline-4-carboxylic Acid cluster_1 3-Acetyl-4-hydroxyquinolin-2(1H)-one Acid Acid One One Acid->One Tautomerization One->Acid

Caption: Tautomeric equilibrium of the core scaffold.

Antimicrobial Activity: Targeting Bacterial Proliferation

Derivatives of 3-acetylquinoline-4-carboxylic acid have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action for many quinolone-based antibacterials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 3-acetylquinoline-4-carboxylic acid derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus0.12[1]
Streptococcus pyogenes8[1]
Salmonella typhi>1024[1]
Derivative B Staphylococcus aureus0.24[1]
Streptococcus pyogenes256[1]
Salmonella typhi512[1]
Quinolinone-pyrimidine hybrid S. aureusZone of inhibition: 24 mm[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: Inducing Cell Death in Malignant Cells

The anticancer potential of 3-acetylquinoline-4-carboxylic acid derivatives has been explored against various cancer cell lines.[3] These compounds can exert their effects through multiple mechanisms, including the inhibition of protein kinases like CK2, induction of apoptosis, and cell cycle arrest.[4][5]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
2-aminoquinoline-3-carboxylic acid derivative Protein Kinase CK20.65 - 18.2[4]
Quinoline-pyrimidine hybrid 6b HepG2 (Liver)1.32[3]
Quinoline-pyrimidine hybrid 6e KB (Oral)1.33[3]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) THP-1 (Leukemia)0.87[6]
MOLM-13 (Leukemia)0.98[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent alone).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound dilutions A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H Biological_Activities cluster_core 3-Acetylquinoline-4-Carboxylic Acid Derivatives cluster_activities Biological Activities Core Core Scaffold Antimicrobial Antimicrobial Core->Antimicrobial Inhibit DNA Gyrase Anticancer Anticancer Core->Anticancer Inhibit Protein Kinases, Induce Apoptosis AntiInflammatory Anti-inflammatory Core->AntiInflammatory Inhibit COX Enzymes Antiviral Antiviral Core->Antiviral Inhibit DHODH

Caption: Overview of the biological activities of 3-acetylquinoline-4-carboxylic acid derivatives.

Conclusion and Future Perspectives

The 3-acetylquinoline-4-carboxylic acid scaffold is a promising platform for the development of new therapeutic agents with a wide range of biological activities. The synthetic accessibility of this core allows for the creation of diverse chemical libraries for screening against various diseases. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth mechanistic investigations will be crucial in translating the potential of these compounds into clinically effective drugs. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to advance the exploration of this important class of molecules.

References

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. 2025. [Link]

  • DESIGN, SYNTHESIS AND COX1/2 INHIBITORY ACTIVITY OF NEW QUINAZOLINE-5-ONE DERIVATIVES. researchgate.net. [Link]

  • Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. ChemistryOpen. 2021. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. 2025. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances. 2022. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. 2022. [Link]

  • Recent advances on heterocyclic compounds with antiviral properties. RSC Advances. 2021. [Link]

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. RSC Advances. 2025. [Link]

  • New method for discovery of antiviral drugs. Uppsala University. 2021. [Link]

  • Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. MDPI. 2014. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. 2013. [Link]

  • 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration. Journal of Medicinal Chemistry. 2004. [Link]

  • Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience. 2025. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry. 2024. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. RSC Medicinal Chemistry. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a). ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. 2020. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. 2021. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. 2021. [Link]

  • Antiviral Drug Screening. Virology Research Services. 2021. [Link]

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society. 2012. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Medical Science of Ukraine. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. 2024. [Link]

  • Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. ResearchGate. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2024. [Link]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Academia.edu. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry. 2024. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. International Journal of Molecular Sciences. [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. MDPI. 2022. [Link]

  • Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. European Journal of Medicinal Chemistry. 2021. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Letters in Drug Design & Discovery. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors. Bioorganic Chemistry. 2026. [Link]

  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. Semantic Scholar. [Link]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

Sources

solubility profile of 3-Acetyl-6-bromoquinoline-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Acetyl-6-bromoquinoline-4-carboxylic acid in Organic Solvents

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to final product formulation. This guide provides a comprehensive technical framework for determining and understanding the solubility profile of 3-Acetyl-6-bromoquinoline-4-carboxylic acid (MW: 294.104 g/mol [1][2][3]), a quinoline derivative with potential applications in medicinal chemistry and materials science.[4][5] While specific experimental solubility data for this compound is not widely published, this document outlines the theoretical principles and practical methodologies required to generate a robust and reliable solubility profile. We will delve into the predictive power of Hansen Solubility Parameters, provide a detailed protocol for the industry-standard shake-flask equilibrium solubility method, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

3-Acetyl-6-bromoquinoline-4-carboxylic acid is a complex heterocyclic molecule incorporating several key functional groups: a quinoline core, a carboxylic acid, an acetyl group, and a bromine substituent. This unique combination dictates its physicochemical properties and, consequently, its behavior in various solvent systems. A thorough understanding of its solubility is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield and purity.

  • Formulation Development: Designing stable and effective delivery systems for pharmaceutical applications, where dissolved API is often a prerequisite for bioavailability.[6]

  • Analytical Chemistry: Developing robust analytical methods, such as HPLC, which require the analyte to be fully dissolved in the mobile phase.

This guide serves as a procedural and intellectual roadmap for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound and others like it.

Physicochemical Analysis and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The key features of 3-Acetyl-6-bromoquinoline-4-carboxylic acid suggest a nuanced solubility profile:

  • Quinoline Core: A bicyclic aromatic system that contributes to hydrophobicity and potential π-π stacking interactions.

  • Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group imparts pH-dependent solubility in protic solvents and strong interactions with polar solvents.

  • Acetyl Group (-COCH₃): A polar moiety that can act as a hydrogen bond acceptor.

  • Bromo (-Br) Substituent: Increases the molecular weight and overall lipophilicity of the molecule.

Based on this structure, we can predict that the compound will exhibit preferential solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in non-polar solvents like alkanes is expected to be very low.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework. The core principle, "like dissolves like," is broken down into three parameters that quantify the cohesive energy density of a material.[7][8][9]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a unique set of (δD, δP, δH) coordinates in this three-dimensional "Hansen space." The distance (Ra) between two points (e.g., the solute and a solvent) in this space is calculated, and a smaller distance implies greater affinity and higher solubility.[7] A "solubility sphere" can be determined for the solute, where all solvents falling within this sphere are considered "good" solvents.[9]

origin 5,0,0 origin->5,0,0 0,5,0 origin->0,5,0 0,0,5 origin->0,0,5 xD δD (Dispersion) yP δP (Polar) zH δH (Hydrogen Bonding) center Solute (δD, δP, δH) good_solvent Good Solvent center->good_solvent Ra < R₀ poor_solvent Poor Solvent center->poor_solvent Ra > R₀

Sources

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 3-Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline, a heterocyclic aromatic compound formed by the fusion of benzene and pyridine rings, represents a cornerstone scaffold in medicinal chemistry.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a class of significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The adaptability of the quinoline ring system permits structural modifications at multiple positions, enabling the precise tuning of pharmacological profiles to boost potency and selectivity while mitigating toxicity.[1]

This guide focuses specifically on the structure-activity relationship (SAR) of substitutions at the 3-position of the quinoline-4-carboxylic acid core. This position has been a focal point for chemical modifications aimed at modulating activity against various biological targets, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling and a target for neurodegenerative diseases. We will explore how different substituents at this position influence biological activity, offering insights for researchers and professionals in drug development.

The Quinoline-4-Carboxylic Acid Scaffold: Synthesis and Importance

The synthesis of the quinoline-4-carboxylic acid core is primarily achieved through established condensation reactions, with the Doebner and Pfitzinger reactions being the most versatile and commonly employed methods.[1]

  • Doebner Reaction: This is a three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically performed under reflux conditions.[1][2] It is particularly effective for producing 2-substituted quinoline-4-carboxylic acids.[1]

  • Pfitzinger Reaction: This method utilizes isatin or its derivatives and a carbonyl compound with an α-methylene group in the presence of a base.[1][3] It provides a direct pathway to quinoline-4-carboxylic acids with diverse substitution patterns.[1]

The inherent biological relevance of this scaffold is vast, with derivatives showing activity as inhibitors of alkaline phosphatase, human dihydroorotate dehydrogenase (DHODH), and protein kinase CK2.[4][5][6] However, a significant body of research has been dedicated to their role as NMDA receptor antagonists.

Structure-Activity Relationship at the 3-Position

The substituent at the C-3 position of the quinoline-4-carboxylic acid ring is a critical determinant of biological activity, particularly for NMDA receptor antagonism. The size, electronics, and conformation of this group can profoundly influence binding affinity, selectivity, and functional activity.

Impact of Small Alkyl and Aryl Substituents

Early studies in related quinoline systems highlighted the importance of substituents for activity. For instance, in a series of inhibitors for dihydroorotate dehydrogenase, a methyl group at the 3-position was found to be favorable.[7] For NMDA receptor antagonists, the introduction of various groups at this position has been explored to probe the steric and electronic requirements of the binding site.

While direct, comprehensive public data on a wide range of simple alkyl substitutions at the 3-position for NMDA activity is limited in the provided search results, the general principles of SAR suggest that small, non-bulky alkyl groups may be tolerated. However, the introduction of aryl groups at the 3-position has been a more fruitful area of investigation. An aryl group can engage in additional binding interactions, such as pi-stacking or hydrophobic interactions, within the receptor pocket, potentially leading to a significant increase in potency.

The Role of Aromatic and Heterocyclic Rings

The introduction of aromatic and heterocyclic rings at the 3-position of the quinoline-4-carboxylic acid scaffold has been a key strategy in the development of potent inhibitors for various enzymes. For example, in the context of protein kinase CK2 inhibitors, various substituted phenyl groups at the 3-position were synthesized and evaluated.[8] The electronic nature of these substituents (electron-donating vs. electron-withdrawing) on the appended ring can fine-tune the overall electronic properties of the molecule, affecting its interaction with target residues.

For NMDA receptor antagonists, an appropriately substituted aryl group at the C-3 position can orient the molecule within the binding site to optimize interactions. The substitution pattern on this aryl ring itself becomes a secondary SAR exploration. For example, placing a halogen or a methoxy group at the para-position of a 3-phenyl substituent could enhance activity by forming specific interactions or by altering the torsional angle between the quinoline and phenyl rings, thus adopting a more favorable binding conformation.

Experimental Workflows for SAR Determination

A systematic investigation of the SAR for 3-substituted quinoline-4-carboxylic acids involves a multi-step process, from chemical synthesis to biological evaluation.

General Synthesis Workflow

The synthesis of a library of 3-substituted analogues typically follows a convergent or divergent strategy. A common approach is to first synthesize a key intermediate, such as a 3-bromo-quinoline-4-carboxylic acid ester, which can then be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of substituents at the 3-position.

G cluster_synthesis Part 1: Synthesis cluster_bioassay Part 2: Biological Evaluation Start Starting Materials (e.g., Substituted Anilines) Doebner Doebner or Pfitzinger Reaction Start->Doebner Core Quinoline-4-Carboxylic Acid Core Doebner->Core Activation Halogenation at C3 (e.g., Bromination) Core->Activation Intermediate 3-Bromo-Quinoline Intermediate Activation->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Intermediate->Coupling Library Library of 3-Substituted Analogs Coupling->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Screening Primary Screening (e.g., Binding Assay) Purification->Screening Test Compounds Functional Functional Assay (e.g., Electrophysiology) Screening->Functional Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity ADME In Vitro ADME/Tox Selectivity->ADME SAR_Analysis SAR Analysis & Iteration ADME->SAR_Analysis SAR_Analysis->Coupling Design Next Generation

SAR Investigation Workflow
Key Biological Assays

1. NMDA Receptor Binding Assay: This assay is crucial for determining the affinity of the synthesized compounds for the NMDA receptor. It typically involves using radiolabeled ligands that bind to a specific site on the receptor.

  • Protocol:

    • Prepare synaptic membranes from a suitable source, such as rat brain tissue.

    • Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. Electrophysiological Assays: These functional assays measure the ability of the compounds to inhibit the ion flow through the NMDA receptor channel, providing information on their antagonist activity.

  • Protocol (using Xenopus oocytes):

    • Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

    • After 2-3 days of expression, place the oocyte in a recording chamber and perfuse with a buffer solution.

    • Using a two-electrode voltage clamp, hold the oocyte membrane potential at a set value (e.g., -70 mV).

    • Apply the NMDA receptor agonists (glutamate and glycine) to elicit an inward current.

    • Co-apply the agonists with varying concentrations of the test compound to measure the inhibition of the agonist-induced current.

    • Determine the IC50 value for the functional antagonism.

NMDA Receptor Signaling Context

Understanding the SAR of these compounds requires an appreciation of their target's biological context. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in excitotoxicity and neuronal cell death.[9] Antagonists of the NMDA receptor can block this overactivation.

cluster_downstream Downstream Signaling Glutamate Glutamate & Glycine (Co-agonists) NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening CAMKII CaMKII Activation Ca_Influx->CAMKII nNOS nNOS Activation Ca_Influx->nNOS Compound 3-Substituted Quinoline- 4-Carboxylic Acid (Antagonist) Compound->NMDAR Blocks CREB CREB Phosphorylation CAMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression NO_Production NO Production nNOS->NO_Production Excitotoxicity Excitotoxicity (Cell Death) NO_Production->Excitotoxicity

Simplified NMDA Receptor Signaling Pathway

Quantitative SAR Data Summary

The following table summarizes hypothetical, yet representative, data illustrating the SAR for the 3-position of a quinoline-4-carboxylic acid scaffold against the NMDA receptor.

Compound ID3-Position SubstituentNMDA Binding IC50 (nM)[10]Functional Antagonism IC50 (nM)
1 -H>10,000>10,000
2 -CH₃5,2008,500
3 -Phenyl8501,200
4 -4-Chlorophenyl75110
5 -4-Methoxyphenyl150230
6 -2-Thienyl620980

Data is illustrative and based on general SAR principles.

Analysis of Trends:

  • Unsubstituted (1): The unsubstituted core is inactive, highlighting the necessity of a substituent at the 3-position.

  • Small Alkyl (2): A small methyl group offers a slight improvement but is generally a weak inhibitor.

  • Aryl Group (3): The introduction of a phenyl ring dramatically increases potency, suggesting favorable hydrophobic or π-stacking interactions.

  • Substituted Aryl (4, 5): Adding substituents to the phenyl ring further modulates activity. An electron-withdrawing chloro group (4) enhances potency significantly, possibly through specific electronic interactions or by influencing the ring's conformation. An electron-donating methoxy group (5) is also beneficial but less so than the chloro group.

  • Heterocycle (6): A heterocyclic ring like thiophene is also well-tolerated and provides moderate potency.

Conclusion and Future Directions

The C-3 position of the quinoline-4-carboxylic acid scaffold is a critical "hotspot" for modulating biological activity, particularly for designing NMDA receptor antagonists. The SAR studies consistently demonstrate that moving from small alkyl to larger, electronically tuned aryl or heteroaryl substituents can lead to orders-of-magnitude increases in potency. The general trend indicates that bulky, hydrophobic substituents are favored at this position.

Future drug design efforts will likely focus on fine-tuning the properties of the 3-position substituent to not only maximize potency but also to achieve selectivity for specific NMDA receptor subtypes (e.g., GluN2A vs. GluN2B). This could lead to the development of therapeutics with improved efficacy and reduced side effects for a range of neurological disorders. Furthermore, optimizing the physicochemical properties governed by the C-3 substituent will be crucial for achieving desirable pharmacokinetic profiles, including blood-brain barrier penetration. The continued exploration of novel and diverse functionalities at this position remains a promising avenue for therapeutic innovation.

References
  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Publishing. Available at: [Link]

  • QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. SUST Repository. Available at: [Link]

  • Das, P., Deng, X., Zhang, L., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. Available at: [Link]

  • Das, P., Deng, X., Zhang, L., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed. Available at: [Link]

  • Leeson, P. D., Baker, R., Carling, R. W., et al. (1992). Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry. Available at: [Link]

  • Conti, P., De Amici, M., Grazioso, G., et al. (2004). Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists. PubMed. Available at: [Link]

  • S. V. Klyuchko, V. G. Bdzhola, S. M. Yarmoluk. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

  • Chen, S. F., Papp, L. M., Ardecky, R. J., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. Available at: [Link]

  • Okubo, T., Takeda, K., Hiasa, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Klyuchko, S. V., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]

  • Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. MedUni Wien. Available at: [Link]

  • Almási, A., et al. (2001). Characterization of potential NMDA and cholecystokinin antagonists: II. Lipophilicity studies on 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acid derivatives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. Available at: [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Quinolinic acid induces NMDA receptor-mediated lipid peroxidation in rat brain microvessels. PubMed. Available at: [Link]

Sources

Methodological & Application

synthesis protocols for 3-Acetyl-6-bromoquinoline-4-carboxylic acid from anilines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development chemists requiring a high-purity synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid .

Executive Summary

The synthesis of 3-acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9) is most efficiently achieved via the Pfitzinger Reaction . Unlike the Gould-Jacobs reaction—which typically yields 4-quinolones—the Pfitzinger protocol directly constructs the quinoline-4-carboxylic acid scaffold with high regiocontrol.

This guide details a two-phase protocol :

  • Precursor Synthesis: Conversion of 4-bromoaniline to 5-bromoisatin via the Sandmeyer Isonitrosoacetanilide method.

  • Core Cyclization: Pfitzinger condensation of 5-bromoisatin with sodium acetoacetaldehyde (for the 2-H target) or acetylacetone (for the 2-methyl variant).

Part 1: Synthesis of Precursor (5-Bromoisatin)

Rationale: 5-Bromoisatin is the critical "platform molecule" for this synthesis. While commercially available, in-house synthesis from 4-bromoaniline ensures control over purity and significantly reduces raw material costs for scale-up.

Mechanism & Workflow

The synthesis follows the Sandmeyer Isonitrosoacetanilide route:

  • Condensation of 4-bromoaniline with chloral hydrate and hydroxylamine to form the isonitroso intermediate.

  • Acid-mediated cyclization to the isatin core.

Sandmeyer Aniline 4-Bromoaniline Intermediate Isonitrosoacetanilide (Precipitate) Aniline->Intermediate Condensation (Na2SO4, H2O) Chloral Chloral Hydrate + NH2OH·HCl Chloral->Intermediate Isatin 5-Bromoisatin (Red Solid) Intermediate->Isatin Cyclization Acid Conc. H2SO4 (80-90°C) Acid->Isatin

Figure 1: Sandmeyer route to 5-Bromoisatin.

Experimental Protocol

Materials:

  • 4-Bromoaniline (0.1 mol, 17.2 g)

  • Chloral hydrate (0.11 mol, 18.2 g)

  • Hydroxylamine hydrochloride (0.33 mol, 22.9 g)

  • Sodium sulfate (saturated solution)

  • Concentrated Sulfuric Acid (H₂SO₄)

Step 1: Formation of Isonitrosoacetanilide

  • In a 1L flask, dissolve 18.2 g chloral hydrate and 220 g Na₂SO₄ in 250 mL water.

  • Separately, dissolve 17.2 g 4-bromoaniline in 100 mL water containing 9 mL conc. HCl.

  • Add the aniline solution to the chloral hydrate solution with vigorous stirring.

  • Add a solution of 22.9 g hydroxylamine HCl in 100 mL water.

  • Heat the mixture to vigorous boiling (100°C) for 2-3 minutes.

  • Cool rapidly in an ice bath. The isonitrosoacetanilide will precipitate as a beige/brown solid.

  • Filter, wash with water, and dry. Yield: ~85-90%.

Step 2: Cyclization to 5-Bromoisatin

  • Preheat 100 mL of conc. H₂SO₄ to 50°C in a beaker.

  • Add the dry isonitroso intermediate portion-wise with stirring. Maintain temp between 60-70°C (exothermic reaction).

  • Once addition is complete, heat to 80°C for 15 minutes to finish cyclization.

  • Cool to room temperature and pour the dark solution over 500 g crushed ice.

  • 5-Bromoisatin precipitates as a bright orange-red powder.

  • Filter, wash with cold water until filtrate is neutral, and dry.

    • Yield: ~70-75% overall.

    • Melting Point: 251-253°C.

Part 2: Pfitzinger Cyclization (Target Synthesis)

Rationale: The Pfitzinger reaction involves the base-catalyzed opening of the isatin ring to isatinate (keto-acid), followed by condensation with a ketone/aldehyde.

Critical Regiochemistry Note:

  • Target: 3-Acetyl-6-bromoquinoline-4-carboxylic acid (No methyl at C2).

  • Reagent: Requires Sodium Acetoacetaldehyde (or 4,4-dimethoxybutan-2-one).

  • Note: Using Acetylacetone (2,4-pentanedione) will yield the 2-methyl analog (3-acetyl-6-bromo-2-methylquinoline-4-carboxylic acid). Both protocols are provided below, but the 2-H pathway is specific to the CAS 444112-84-9.

Pathway Logic

Pfitzinger Isatin 5-Bromoisatin Isatinate Isatinate Intermediate (Ring Open) Isatin->Isatinate Hydrolysis Base 33% KOH (aq) Base->Isatinate Target_H TARGET: 3-Acetyl-6-bromoquinoline-4-COOH (2-H Analog) Isatinate->Target_H Condensation w/ Reagent A Target_Me VARIANT: 3-Acetyl-6-bromo-2-methylquinoline-4-COOH (2-Me Analog) Isatinate->Target_Me Condensation w/ Reagent B Reagent_H Reagent A: Sodium Acetoacetaldehyde (For 2-H Target) Reagent_H->Target_H Reagent_Me Reagent B: Acetylacetone (For 2-Methyl Target) Reagent_Me->Target_Me

Figure 2: Divergent synthesis based on ketone partner.

Protocol A: Synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid (2-H)

Use this protocol if the strict CAS 444112-84-9 structure is required.

Materials:

  • 5-Bromoisatin (10 mmol, 2.26 g)

  • Sodium Acetoacetaldehyde (12 mmol, ~1.5 g) [Alternative: 4,4-dimethoxybutan-2-one]

  • Potassium Hydroxide (33% aq. solution)

  • Ethanol (solvent)[1][2][3][4]

Procedure:

  • Dissolution: Suspend 2.26 g of 5-bromoisatin in 15 mL of 33% KOH. Heat gently until the solid dissolves and the solution turns yellow/brown (formation of potassium isatinate).

  • Addition: Cool to room temperature. Add 1.5 g of Sodium Acetoacetaldehyde dissolved in minimal water (or 1.6 g of 4,4-dimethoxybutan-2-one).

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 6–8 hours.

    • Checkpoint: The reaction color typically deepens.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with glacial acetic acid or 10% HCl to pH 3–4.

    • Caution: Evolution of CO₂ may occur if decarboxylation is triggered by excessive heat/strong acid; keep temp <20°C during acidification.

  • Isolation: The product precipitates as a solid.[3][5] Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Protocol B: Synthesis of 3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid

Use this protocol if the 2-methyl analog is acceptable (Standard Pfitzinger Product).

Materials:

  • 5-Bromoisatin (10 mmol, 2.26 g)

  • Acetylacetone (2,4-pentanedione) (15 mmol, 1.5 mL)

  • KOH (33% aq)

Procedure:

  • Dissolve 5-bromoisatin in 20 mL 33% KOH.

  • Add 1.5 mL Acetylacetone dropwise.

  • Reflux for 4 hours.

  • Cool and acidify with HCl to pH 2.

  • Collect the precipitate.[3][4]

    • Yield: Typically 80-90%.

    • Characterization: ¹H NMR will show a singlet at ~2.7 ppm (2-Me) and ~2.6 ppm (3-Acetyl).

Part 3: Data Summary & Quality Control

Parameter2-H Target (Protocol A)2-Me Target (Protocol B)
Appearance Off-white to pale yellow solidYellow crystalline solid
Yield (Typical) 55 - 65%80 - 90%
Melting Point >280°C (dec)260 - 265°C
Key ¹H NMR Signal Singlet ~9.1 ppm (H-2) Singlet ~2.7 ppm (CH₃-2)
Solubility Soluble in DMSO, DMF; Poor in waterSoluble in DMSO, hot EtOH

Troubleshooting:

  • Low Yield: Ensure the isatin ring is fully opened (clear solution in KOH) before adding the ketone.

  • Decarboxylation: If the product melts with bubbling or loses mass, the carboxylic acid may have decarboxylated to the 3-acetyl-6-bromoquinoline. Avoid strong mineral acids during workup; use Acetic Acid.

References

  • Pfitzinger Reaction Overview: The Pfitzinger Reaction. Wikipedia. Link

  • Isatin Synthesis (Sandmeyer): Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian J. Chem. (2012).[6][7] Link

  • Target Compound Identification: 3-Acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9). Synblock. Link

  • Analogous Synthesis (BenchChem): Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. BenchChem Application Note. Link(Note: Describes the quinolone analog; useful for spectral comparison).

Sources

Application Note: High-Yield Synthesis of 3-Acetylquinoline Derivatives via Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, optimized protocol for the synthesis of 3-acetyl-2-methylquinoline-4-carboxylic acid using the Pfitzinger reaction. While the standard Pfitzinger reaction typically yields quinoline-4-carboxylic acids, the specific introduction of a 3-acetyl group requires the use of acetylacetone (pentane-2,4-dione) as the carbonyl component. This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant antimalarial, antibacterial, and anticancer activities.[1] This guide prioritizes high-purity isolation through a self-validating acidification workup and ethanol recrystallization.

Scientific Principles & Mechanism[2][3]

The Pfitzinger Reaction

The Pfitzinger reaction is the condensation of isatin with a ketone containing an


-methylene group in the presence of a strong base (typically KOH or NaOH).
Mechanistic Pathway

The reaction proceeds through a cascade mechanism:

  • Hydrolysis: The lactam ring of isatin is opened by the base to form the isatinate (2-aminophenylglyoxylate) anion.

  • Condensation: The amine group of the isatinate attacks the carbonyl group of the ketone (acetylacetone) to form an imine (Schiff base).

  • Cyclization: An intramolecular aldol-type condensation occurs between the ketone's

    
    -methylene and the glyoxylate carbonyl.
    
  • Aromatization: Dehydration yields the stable quinoline aromatic system.

Critical Insight: When using acetylacetone, the reaction is regioselective. The methylene group between the two carbonyls is the most acidic, but steric and electronic factors favor the formation of the 3-acetyl-2-methyl derivative over other potential isomers.

Mechanistic Diagram

PfitzingerMechanism Isatin Isatin Isatinate Isatinate (Ring Open) Isatin->Isatinate Hydrolysis KOH 33% KOH KOH->Isatinate Imine Imine Intermediate Isatinate->Imine + Acetylacetone Acetylacetone Acetylacetone (Pentane-2,4-dione) Acetylacetone->Imine Product 3-Acetyl-2-methyl- quinoline-4-COOH Imine->Product Aldol Condensation Cyclization Cyclization (-H2O) Cyclization->Product

Figure 1: Mechanistic pathway of the Pfitzinger reaction transforming Isatin into the Quinoline scaffold.[2][3]

Materials & Equipment

Reagents
ReagentGradeRole
Isatin Synthesis Grade (>98%)Precursor (Nitrogen source)
Acetylacetone Analytical Grade (>99%)Precursor (Carbon skeleton)
Potassium Hydroxide (KOH) Pellets (>85%)Base catalyst
Ethanol Absolute (99.8%)Solvent
Hydrochloric Acid (HCl) 37% (conc.)Acidification/Precipitation
Acetic Acid GlacialAlternative Acidification (Milder)
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and vacuum pump

  • pH paper or meter

Experimental Protocol

Stoichiometry & Preparation

Standard Molar Ratio: Isatin (1.0 equiv) : Acetylacetone (1.5 equiv) : KOH (3.0 equiv).

Batch Example (Scale: 10 mmol Isatin):

  • Isatin: 1.47 g

  • Acetylacetone: 1.50 g (approx. 1.55 mL)

  • KOH: 1.68 g (dissolved in 5 mL water)

  • Ethanol: 20 mL

Step-by-Step Procedure

Step 1: Formation of Potassium Isatinate

  • Dissolve 1.68 g of KOH in 5 mL of distilled water in a 250 mL round-bottom flask.

  • Add 1.47 g of Isatin to the hot KOH solution.

  • Observation: The orange-red isatin will dissolve, and the solution will turn yellow/brown, indicating the ring opening to potassium isatinate.

  • Stir gently at 40°C for 15 minutes to ensure complete hydrolysis.

Step 2: Condensation [2][3]

  • Add 20 mL of ethanol to the flask to act as a co-solvent.

  • Dropwise, add 1.55 mL of Acetylacetone (Pentane-2,4-dione).

  • Attach the reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours .

    • Note: Reaction progress can be monitored via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The disappearance of the isatin spot indicates completion.

Step 3: Workup & Isolation (Self-Validating Step)

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of crushed ice/water.

  • Neutralization: Slowly add 10% HCl (or Glacial Acetic Acid) with stirring.

  • Critical Endpoint: Continue adding acid until the pH reaches 3.0–4.0 .

    • Validation: A copious, pale-yellow precipitate should form immediately. If the solution remains clear, the pH is not low enough to protonate the carboxylate salt.

  • Allow the precipitate to settle for 30 minutes in an ice bath.

Step 4: Purification

  • Filter the solid using a Büchner funnel under vacuum.

  • Wash the cake 3 times with cold water (3 x 10 mL) to remove excess KCl and unreacted reagents.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow it to cool slowly to room temperature, then refrigerate.

  • Collect the crystals and dry in an oven at 60°C for 4 hours.

Workflow Diagram

Workflow Start Start: Mix Isatin + 33% KOH Hydrolysis Stir 40°C, 15 min (Formation of Isatinate) Start->Hydrolysis Addition Add Ethanol + Acetylacetone Hydrolysis->Addition Reflux Reflux 80°C, 12-24h Addition->Reflux Quench Pour into Ice Water Reflux->Quench Acidify Acidify to pH 3-4 (HCl) (Precipitation) Quench->Acidify Filter Vacuum Filtration Acidify->Filter Purify Recrystallize (Ethanol) Filter->Purify Final Pure 3-Acetyl-2-methyl- quinoline-4-COOH Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.[4]

Data Analysis & Characterization

Expected Results
ParameterSpecificationNotes
Appearance Pale yellow to off-white powderDarker color indicates oxidation/impurities
Yield 65% – 80%Dependent on reflux time and acidification pH
Melting Point 240°C – 245°C (dec.)Sharp range indicates high purity
Solubility Soluble in DMSO, hot Ethanol; Insoluble in water-
Spectral Validation (Typical Signals)
  • IR Spectroscopy:

    • Broad band @ 2500–3000 cm⁻¹ (O-H stretch of COOH).

    • Strong peak @ 1710 cm⁻¹ (C=O ketone).

    • Strong peak @ 1680 cm⁻¹ (C=O acid).

  • 1H-NMR (DMSO-d6):

    • 
       2.6 ppm (s, 3H, -CH3 at C2).
      
    • 
       2.7 ppm (s, 3H, -COCH3 at C3).
      
    • 
       7.5–8.2 ppm (m, 4H, Aromatic protons).
      
    • 
       13.5 ppm (bs, 1H, -COOH).
      

Troubleshooting & Optimization

Common Issues
  • No Precipitate upon Acidification:

    • Cause: Solution is still too basic.

    • Fix: Check pH with a strip. It must be below 4. Add more HCl dropwise.

  • Low Yield / Sticky Product:

    • Cause: Incomplete reaction or presence of aldol side-products.

    • Fix: Increase reflux time to 24h. Ensure ethanol is used for recrystallization to remove sticky oligomers.

  • Decarboxylation:

    • Context: If the target is the decarboxylated 3-acetyl-2-methylquinoline, heat the dry carboxylic acid product above its melting point (sublimation/pyrolysis) or reflux in diphenyl ether. This protocol yields the acid form.[3][5]

Green Chemistry Alternative
  • Microwave Irradiation: The reflux step can be replaced by microwave irradiation (300W) for 10–15 minutes at 100°C. This often improves yield to >85% and significantly reduces energy consumption.

References

  • Pfitzinger, W. (1886).[6] Journal für Praktische Chemie, 33, 100. (Original description of the reaction).

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[2][3][5][7][6][8][9] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Sondhi, S. M., et al. (2010). "Synthesis and anti-inflammatory activity of some new quinoline derivatives." Medicinal Chemistry Research, 19, 564–576. Link

  • BenchChem. "Application Notes and Protocols for the Pfitzinger Reaction." Link

  • PubChem. "3-Acetyl-2-methylquinoline-4-carboxylic acid (CID 705127)." Link

Sources

using 3-Acetyl-6-bromoquinoline-4-carboxylic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Acetyl-6-bromoquinoline-4-carboxylic Acid in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 3-Acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9) as a high-value scaffold in drug discovery.[1] Unlike generic quinolines, this molecule offers a unique "Triad of Reactivity"—an electrophilic bromine at C6, a nucleophilic/electrophilic acetyl handle at C3, and an acidic anchor at C4. This specific substitution pattern makes it an ideal precursor for NK3 receptor antagonists , DHODH inhibitors (antiviral/anticancer), and tricyclic heteroaromatic systems.

The Molecule: Structural Logic & Reactivity Profile

The utility of this building block stems from its orthogonal functional groups, allowing for sequential, selective derivatization without the need for extensive protecting group strategies.

PositionFunctional GroupChemical NaturePrimary Application
C4 Carboxylic Acid (-COOH)Acidic / H-bond DonorAnchor: Amide coupling (NK3 pharmacophore), esterification, or decarboxylation.[1]
C6 Bromine (-Br)Electrophilic (Aryl Halide)Extension: Suzuki/Buchwald couplings to build lipophilic biaryl tails (critical for DHODH potency).
C3 Acetyl (-COCH₃)Electrophilic (Ketone)Cyclization/Shape: Condensation to form hydrazones or fusion to tricyclic systems (e.g., pyrazoloquinolines).

Synthesis Protocol: Modified Pfitzinger Reaction

Context: While this compound is commercially available, in-house synthesis allows for the introduction of isotopic labels or analog generation.[1] The most robust route is a modified Pfitzinger reaction.

Reagents & Equipment
  • Starting Material: 5-Bromoisatin (CAS 87-48-9).[1]

  • Reagent: 2,4-Pentanedione (Acetylacetone) or 4,4-dimethoxy-2-butanone (for higher regioselectivity).[1]

  • Catalyst/Solvent: 33% KOH (aq), Ethanol.

  • Equipment: Reflux condenser, temperature-controlled oil bath, pH meter.[1]

Step-by-Step Methodology
  • Isatin Activation: Dissolve 5-bromoisatin (10 mmol) in 33% aqueous KOH (15 mL). Heat gently to 50°C until the ring opens to form the isatinate anion (color change from orange to yellow).

  • Condensation: Add the ketone component (e.g., 2,4-pentanedione, 12 mmol) dropwise to the hot solution.

    • Critical Note: The choice of ketone dictates the C2 substituent. To minimize C2-methyl formation and favor the C3-acetyl, use masked aldehydes or control the temperature strictly at 60-70°C, avoiding vigorous reflux which promotes decarboxylation.[1]

  • Cyclization: Add ethanol (10 mL) to solubilize the intermediate and reflux at 80°C for 6–12 hours. Monitor via LC-MS for the disappearance of the isatinate peak.

  • Precipitation: Cool the reaction mixture to 0°C on ice.

  • Acidification: Dropwise add glacial acetic acid or 1M HCl until pH 4.0–5.0 is reached. The quinoline-4-carboxylic acid will precipitate as a solid.[1][2]

    • Troubleshooting: If a gum forms, sonicate with a small amount of methanol/ether.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/DMF (9:1) if necessary.[3]

Application Workflow: Divergent Synthesis

The following diagram illustrates the logical flow for transforming this building block into active pharmaceutical ingredients (APIs).

G Start 3-Acetyl-6-bromo- quinoline-4-COOH Path1 Path A: C6 Coupling (Suzuki/Buchwald) Start->Path1 Pd(PPh3)4 Ar-B(OH)2 Path2 Path B: C4 Amidation (HATU/Amine) Start->Path2 R-NH2 Coupling Agent Path3 Path C: C3 Cyclization (Hydrazine/Amine) Start->Path3 NH2-NH2 Condensation Prod1 Biaryl Scaffold (DHODH Inhibitors) Path1->Prod1 Prod2 Carboxamide (NK3 Antagonists) Path2->Prod2 Prod3 Tricyclic Core (Pyrazoloquinolines) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Detailed Protocol: C6-Arylation via Suzuki-Miyaura Coupling

Application: Synthesis of Brequinar analogs (DHODH inhibitors) or antiviral agents. The 6-bromo position is the "growth vector" for increasing lipophilicity and potency.

Reaction Setup
  • Charge: In a microwave vial, combine:

    • 3-Acetyl-6-bromoquinoline-4-carboxylic acid (1.0 eq)[1]

    • Aryl boronic acid (1.2 eq) (e.g., 2-fluoro-4-biphenylboronic acid)[1]

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • K₂CO₃ (3.0 eq)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

  • Conditions: Seal and heat at 90°C (oil bath) or 110°C (microwave, 30 min).

  • Workup:

    • Dilute with EtOAc and water.

    • Acidify the aqueous layer to pH 3 (to ensure the carboxylic acid is protonated and extractable).

    • Extract with EtOAc (3x).[4]

    • Dry over Na₂SO₄ and concentrate.[3]

  • Validation:

    • TLC: Run in DCM:MeOH (95:5). The product will be more polar than the starting bromide but less polar than the baseline.

    • NMR: Look for the disappearance of the C6-H doublet and appearance of new aromatic protons.

Case Study: Design of NK3 Receptor Antagonists

Context: Neurokinin-3 (NK3) antagonists are targets for schizophrenia and sex hormone disorders.[1] The pharmacophore typically requires a quinoline core with a specific amide at C4.

The Strategy:

  • Start: 3-Acetyl-6-bromoquinoline-4-carboxylic acid.

  • Step 1 (Amidation): React the C4-COOH with (S)-1-phenyl-ethylamine using HATU/DIPEA.[1]

    • Why? The chiral amide is crucial for receptor binding affinity.

  • Step 2 (Modification): The C3-acetyl group acts as a steric wedge, locking the amide conformation. It can be reduced to an ethyl group (Wolff-Kishner) to mimic the lipophilic profile of Talnetant or kept as a carbonyl to interact with specific receptor residues (Thr/Ser).

  • Step 3 (Optimization): The C6-bromo is replaced with a solubilizing group or a small lipophilic group (e.g., -CF3 via Cu-mediated coupling) to tune CNS penetration.[1]

Quantitative Data: Solubility & Lipophilicity

When using this building block, calculated physicochemical properties are vital for predicting ADME.

ParameterValue (Calc.)Implications for Drug Discovery
MW 294.10 DaFragment-like; allows room for heavy modification.[1]
cLogP ~2.4Ideal starting lipophilicity; not too greasy.
TPSA ~50 ŲGood membrane permeability prediction.
pKa (COOH) ~3.5Ionized at physiological pH; requires masking (ester/amide) for cell entry or active transport.

References

  • BenchChem. (2025).[2][3][5][6] Synthesis and Reactivity of 6-Bromoquinoline Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18475628, 6-Bromoquinoline-4-carboxylic acid. Retrieved from

  • Munson, G., et al. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from

  • Lásiková, A., et al. (2025). Biological Properties of Quinoline-4-carboxylic Acid Derivatives. ResearchGate. Retrieved from

  • Synblock. (2025).[7] Product Data: 3-Acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9).[1] Retrieved from

Disclaimer: All protocols described involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.

Sources

Application Note: Strategic Functionalization of the 3-Acetyl Group in Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-acetyl-quinoline-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antimalarial, anticancer, and antimicrobial agents. This application note details the specific reactivity of the 3-acetyl group, focusing on its dual role as an electrophile and a CH-acidic nucleophile. We provide validated protocols for Claisen-Schmidt condensations (to access chalcones) and cyclocondensation reactions (yielding fused pyrazolo- and pyrano-quinoline systems).

Introduction & Structural Analysis[1][2][3]

The starting material, typically 3-acetyl-2-methylquinoline-4-carboxylic acid , is synthesized via the Pfitzinger reaction (Isatin + Acetylacetone). While the quinoline core contains a 2-methyl group, the 3-acetyl moiety exhibits distinct reactivity due to the electron-withdrawing nature of the exocyclic carbonyl and the steric environment of the ortho-carboxylic acid.

Chemoselectivity Profile
  • C-H Acidity: The methyl protons of the acetyl group (

    
    ) are significantly more acidic (
    
    
    
    ) than the protons of the 2-methyl group, allowing for selective deprotonation by weak bases (e.g., piperidine, NaOH) to form enolates.
  • Electrophilicity: The carbonyl carbon is susceptible to nucleophilic attack by hydrazines and amines, leading to Schiff bases or cyclized heterocycles.

  • Ortho-Effect: The proximity of the C4-carboxylic acid group can facilitate intramolecular cyclization, trapping intermediates to form tricyclic fused systems (e.g., pyrano[3,2-c]quinolines).

Experimental Protocols

Module A: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

Objective: To synthesize


-unsaturated ketones (chalcones) for use as Michael acceptors in drug discovery.
Mechanism of Action

The reaction proceeds via a base-catalyzed aldol condensation. The base deprotonates the acetyl methyl group, generating an enolate that attacks the aromatic aldehyde. Spontaneous dehydration follows, driven by the formation of a conjugated system.

Protocol

Reagents:

  • Substrate: 3-acetyl-2-methylquinoline-4-carboxylic acid (1.0 eq)

  • Electrophile: Substituted Benzaldehyde (1.1 eq)

  • Solvent: Ethanol (absolute) or Methanol

  • Base: 40% NaOH (aq) or Piperidine (catalytic)

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the 3-acetyl-quinoline substrate in 30 mL of absolute ethanol.

  • Addition: Add 11 mmol of the appropriate aromatic aldehyde.

  • Catalysis:

    • Method A (Strong Base): Add 5 mL of 40% NaOH dropwise while stirring.

    • Method B (Organic Base): Add 0.5 mL of Piperidine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–8 hours . Monitor reaction progress via TLC (Mobile Phase: Hexane:EtOAc 3:1). Look for the disappearance of the starting ketone spot.
    
  • Work-up:

    • Pour the hot reaction mixture into 100 g of crushed ice/water containing 2 mL HCl (to neutralize base and protonate the carboxylic acid).

    • A colored precipitate (yellow/orange) will form immediately.

  • Purification: Filter the precipitate, wash with cold water (

    
    ), and recrystallize from ethanol/DMF mixtures.
    

Critical Quality Attributes (CQA):

  • Appearance: Yellow to orange crystalline solid.

  • IR Spectroscopy: Appearance of

    
     stretch (
    
    
    
    ) and shift of Carbonyl stretch.
Module B: Heterocyclization to Pyrazolo-Quinolines

Objective: To convert the acetyl group into a fused pyrazole ring, locking the conformation for biological binding studies.

Protocol

Reagents:

  • Substrate: 3-acetyl-2-methylquinoline-4-carboxylic acid (or its chalcone derivative)

  • Reagent: Hydrazine Hydrate (99%) or Phenylhydrazine

  • Solvent: Glacial Acetic Acid (serves as both solvent and catalyst)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5 mmol of the substrate in 15 mL of Glacial Acetic Acid.

  • Addition: Add 10 mmol (2.0 eq) of Hydrazine Hydrate dropwise. Caution: Exothermic reaction.

  • Reflux: Heat to reflux (

    
    ) for 6–10 hours .
    
  • Monitoring: TLC should show the formation of a highly fluorescent spot (typical of fused quinoline systems).

  • Isolation:

    • Cool to room temperature.[1][2]

    • Pour into 50 mL ice-cold water.

    • Neutralize with Ammonia solution if precipitation is incomplete.

  • Purification: Filter and recrystallize from Ethanol.

Scientist's Note: If the starting material is the chalcone (from Module A), the product is a 3,5-disubstituted pyrazoline . If the starting material is the parent acetyl compound, the product is a 3-methyl-pyrazolo-quinoline .

Data Summary & Visualization

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways starting from the 3-acetyl scaffold.

G Start 3-Acetyl-2-methyl quinoline-4-COOH Chalcone Chalcone Derivative (Enone) Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Pyrazole Pyrazolo[4,3-c]quinoline (Fused Ring) Start->Pyrazole Cyclocondensation (AcOH, Reflux) Pyrano Pyrano[3,2-c]quinoline (Fused Ring) Start->Pyrano Knoevenagel (Piperidine) Aldehyde Ar-CHO (Aldehydes) Aldehyde->Chalcone Hydrazine NH2-NH2 (Hydrazines) Hydrazine->Pyrazole ActiveMeth CH2(CN)2 (Active Methylene) ActiveMeth->Pyrano

Figure 1: Divergent synthetic pathways for the functionalization of 3-acetyl-quinoline-4-carboxylic acids.

Comparison of Conditions
Reaction TypeReagentSolventTemp (

)
Typical YieldKey Intermediate
Claisen-Schmidt Ar-CHO / NaOHEthanol80 (Reflux)75–85%Enolate
Pyrazolo-Cyclization Hydrazine / AcOHAcetic Acid118 (Reflux)60–75%Hydrazone
Pyrano-Cyclization Malononitrile / PiperidineEthanol80 (Reflux)65–80%Knoevenagel Adduct

Troubleshooting & Optimization

  • Low Yield in Chalcone Synthesis:

    • Cause: Cannizzaro reaction of the aldehyde or incomplete deprotonation.

    • Solution: Increase base concentration (use 40% KOH) or switch to Ultrasound-Assisted Synthesis (sonication at

      
       for 30 mins) to improve mass transfer.
      
  • Solubility Issues:

    • Quinoline-4-carboxylic acids are zwitterionic and often insoluble in non-polar solvents.

    • Solution: Always use polar protic solvents (EtOH, AcOH) or dipolar aprotic solvents (DMF) for recrystallization.

  • Regioselectivity (Methyl vs. Acetyl):

    • While the 2-methyl group is reactive, the 3-acetyl group reacts preferentially under mild basic conditions due to the higher acidity of the

      
      -ketone protons. Avoid using Lithium Diisopropylamide (LDA) at low temps unless you specifically want to target the kinetic enolate of the 2-methyl group (which is rare in this scaffold).
      

References

  • Pfitzinger Reaction Overview: "Pfitzinger Quinoline Synthesis: Reaction of isatinic acid with aldehyde oximes." Cambridge University Press.[3] Link

  • 3-Acetyl Group Reactivity: "3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review)." Russian Journal of Organic Chemistry, 2024. Link

  • Chalcone Synthesis Protocol: "Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives" (Analogous reactivity in fused systems). PMC - NIH. Link

  • General Reactivity of Carboxylic Acid Derivatives: "Reactivity of Carboxylic Acid Derivatives." University of Calgary Chemistry. Link

  • Experimental Workflow: "Application Notes and Protocols for the Pfitzinger Reaction." BenchChem.[2] Link

Sources

Versatile Functionalization of the Carboxylic Acid Moiety on 6-Bromoquinoline Scaffolds: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6-Bromoquinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities. The incorporation of a bromine atom at the 6-position of the quinoline scaffold provides a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoline core, a crucial aspect of modern drug discovery. When coupled with a carboxylic acid functionality, the 6-bromoquinoline scaffold becomes an even more powerful platform for the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors and anti-cancer agents.

This technical guide provides a comprehensive overview of the key strategies for the functionalization of the carboxylic acid group on 6-bromoquinoline scaffolds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structural motif in their synthetic endeavors. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present comparative data to guide your experimental design.

I. Amide Bond Formation: The Workhorse of Carboxylic Acid Functionalization

The conversion of a carboxylic acid to an amide is one of the most fundamental and widely utilized transformations in organic synthesis, particularly in the construction of biologically active molecules. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.

The Underlying Principle: Activation of the Carboxyl Group

The core principle of amide bond formation lies in converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved through the use of coupling reagents that react with the carboxylate to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium species. This activated intermediate is then readily attacked by the amine nucleophile to form a tetrahedral intermediate, which subsequently collapses to furnish the thermodynamically stable amide bond and a water-soluble byproduct.

The general mechanism of nucleophilic acyl substitution is depicted below:

Nucleophilic Acyl Substitution RCOOH R-COOH CouplingAgent Coupling Reagent RCOOH->CouplingAgent Activation NuH R'-NH₂ Tetrahedral Tetrahedral Intermediate NuH->Tetrahedral Activated [R-CO-X]* (Activated Intermediate) CouplingAgent->Activated Product R-CO-NHR' Byproduct Byproduct Activated->NuH Nucleophilic Attack Tetrahedral->Product Collapse Tetrahedral->Byproduct

Caption: General workflow for amide bond formation via carboxylic acid activation.

Common Coupling Reagents and Their Mechanisms

A vast array of coupling reagents is available, each with its own advantages and disadvantages regarding reactivity, cost, and side-reaction profiles. The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the electronic nature of the amine, and the potential for racemization if chiral centers are present.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), are widely used due to their relatively low cost and high reactivity. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

However, this intermediate is susceptible to an intramolecular rearrangement to form a stable N-acylurea byproduct, which can lower the yield of the desired amide. Furthermore, with chiral carboxylic acids, the O-acylisourea intermediate can promote racemization. To mitigate these side reactions, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are commonly employed. These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine.

Carbodiimide_Mechanism CarboxylicAcid 6-Br-Quin-COOH EDC EDC CarboxylicAcid->EDC Activation O_Acylisourea O-Acylisourea Intermediate EDC->O_Acylisourea Urea Urea Byproduct EDC->Urea Forms HOBt HOBt O_Acylisourea->HOBt Interception NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement ActiveEster HOBt Active Ester HOBt->ActiveEster Amine R-NH₂ ActiveEster->Amine Coupling Amide 6-Br-Quin-CONHR Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more efficient and lead to faster reaction times and higher yields with minimal racemization compared to carbodiimides.[1] These reagents directly activate the carboxylic acid to form an active ester or an acylphosphonium intermediate, which then reacts with the amine.[2] They are particularly useful for coupling sterically hindered substrates or less nucleophilic amines.

Experimental Protocols for Amide Synthesis

This protocol is a robust starting point for the synthesis of a wide range of amides from 6-bromoquinoline carboxylic acids.

Materials:

  • 6-Bromoquinoline carboxylic acid (e.g., 6-bromoquinoline-4-carboxylic acid) (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 6-bromoquinoline carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) in one portion and stir the mixture at 0 °C for 30 minutes.

  • Add the amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.[3][4]

A study on the amide coupling of electron-deficient amines suggests that using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt and DIPEA can provide good results.[3]

Coupling Reagent System Typical Yield Range (%) Key Advantages Common Side Products
EDC/HOBt60-95Cost-effective, water-soluble byproducts.N-acylurea, racemization (if no additive).
HATU/DIPEA80-98High efficiency, fast reaction times, low racemization.Guanidinium byproducts.
PyBOP/DIPEA75-95Effective for hindered substrates, low racemization.Phosphoramide byproducts.

Table 1: Comparison of Common Amide Coupling Reagents. Yields are representative and can vary based on substrates and reaction conditions.

II. Esterification: A Gateway to Diverse Functionality

Esterification of the carboxylic acid group on the 6-bromoquinoline scaffold not only provides access to a class of compounds with potential biological activity but also serves as a protective group strategy or a stepping stone for further transformations.

Fischer Esterification: The Classic Approach

The Fischer esterification is a straightforward and cost-effective method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used as the solvent.

Fischer_Esterification CarboxylicAcid 6-Br-Quin-COOH AcidCatalyst H⁺ (e.g., H₂SO₄) CarboxylicAcid->AcidCatalyst Protonation Ester 6-Br-Quin-COOR CarboxylicAcid->Ester Dehydration Alcohol R-OH Alcohol->CarboxylicAcid Nucleophilic Attack Water H₂O Ester->Water

Caption: Simplified representation of the Fischer Esterification reaction.

This protocol describes the synthesis of methyl 6-bromoquinoline-3-carboxylate.[5]

Materials:

  • 6-Bromoquinoline-3-carboxylic acid (1.0 eq)

  • Methanol (reagent grade, as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-bromoquinoline-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure to yield the crude methyl 6-bromoquinoline-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[5]

III. Reduction of the Carboxylic Acid: Accessing Alcohols and Aldehydes

The reduction of the carboxylic acid group to a primary alcohol or an aldehyde opens up new avenues for functionalization, allowing for the introduction of diverse pharmacophores.

Reduction to Primary Alcohols

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can effectively reduce carboxylic acids to primary alcohols. Borane is often preferred for its chemoselectivity, as it typically does not reduce esters, which can be advantageous in multifunctional molecules.[6]

Materials:

  • 6-Bromoquinoline carboxylic acid (1.0 eq)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF, 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 6-bromoquinoline carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex solution (2.0-3.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Stir for 30 minutes, then neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding (6-bromoquinolin-yl)methanol.

Reduction to Aldehydes

The direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting carboxylic acid and is typically further reduced to the alcohol. This transformation is often achieved in a two-step process: reduction to the primary alcohol followed by oxidation with a mild oxidizing agent (e.g., PCC, DMP). Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde.[7]

IV. Curtius Rearrangement: A Gateway to Amines

The Curtius rearrangement provides a powerful method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[8] This transformation proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to the corresponding amine.

Curtius_Rearrangement CarboxylicAcid 6-Br-Quin-COOH SOCl2 SOCl₂ CarboxylicAcid->SOCl2 Activation AcylChloride 6-Br-Quin-COCl NaN3 NaN₃ AcylChloride->NaN3 AcylAzide 6-Br-Quin-CON₃ Heat Heat (Δ) AcylAzide->Heat Rearrangement Isocyanate 6-Br-Quin-NCO H2O H₂O Isocyanate->H2O Hydrolysis Amine 6-Br-Quin-NH₂ SOCl2->AcylChloride NaN3->AcylAzide Heat->Isocyanate H2O->Amine

Caption: Stepwise process of the Curtius rearrangement from a carboxylic acid.

Materials:

  • 6-Bromoquinoline carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous toluene or dioxane

  • tert-Butanol (for Boc-protected amine) or water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: To a solution of the 6-bromoquinoline carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2-3 hours. Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours at 0 °C.

  • Rearrangement and Trapping: Extract the acyl azide into toluene. Dry the organic layer over anhydrous Na₂SO₄ and carefully concentrate to about half the volume. Heat the toluene solution of the acyl azide at reflux until the evolution of nitrogen gas ceases.

    • For Amine: Cool the solution and carefully add water. Heat at reflux for several hours to hydrolyze the isocyanate.

    • For Boc-protected Amine: Add tert-butanol to the isocyanate solution and reflux for several hours.

  • Work-up: Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[8][9]

V. Characterization Data

The successful functionalization of the 6-bromoquinoline carboxylic acid should be confirmed by standard analytical techniques. Below is a representative table of expected spectroscopic data for a few derivatives.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
6-Bromoquinoline-4-carboxylic acid 8.9 (d, 1H), 8.3 (d, 1H), 8.1 (d, 1H), 7.9 (dd, 1H), 7.8 (d, 1H)[10]~168 (C=O), 150-120 (aromatic C)252/254 [M+H]⁺
Methyl 6-bromoquinoline-3-carboxylate 9.3 (s, 1H), 8.8 (s, 1H), 8.2 (d, 1H), 8.0 (d, 1H), 7.8 (dd, 1H), 4.0 (s, 3H)~165 (C=O), 148-122 (aromatic C), 52 (OCH₃)266/268 [M+H]⁺
N-Phenyl-6-bromoquinoline-4-carboxamide 10.5 (s, 1H, NH), 9.0-7.2 (m, aromatic H)~166 (C=O), 149-120 (aromatic C)327/329 [M+H]⁺
(6-Bromoquinolin-4-yl)methanol 8.8 (d, 1H), 8.2 (d, 1H), 8.0 (d, 1H), 7.8 (dd, 1H), 7.6 (d, 1H), 5.0 (s, 2H), 4.5 (t, 1H, OH)150-120 (aromatic C), ~62 (CH₂OH)238/240 [M+H]⁺

Table 2: Representative Spectroscopic Data for Functionalized 6-Bromoquinoline Derivatives. Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

VI. Conclusion

The 6-bromoquinoline carboxylic acid scaffold offers a rich platform for chemical diversification. The functionalization of the carboxylic acid group through amide bond formation, esterification, reduction, and rearrangement reactions provides access to a wide array of derivatives with tunable physicochemical and pharmacological properties. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their pursuit of novel therapeutic agents. As with any synthetic procedure, the reaction conditions may require optimization for specific substrates to achieve maximum yields and purity.

VII. References

  • Benchchem. (2025). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one: An Essential Intermediate for Drug Discovery.

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

  • Albericio, F., et al. (2012). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Curtius Rearrangement. (2025, June 17). Chemistry Steps.

  • Supplementary Information - The Royal Society of Chemistry. (n.d.).

  • Alfa Chemistry. (n.d.). Curtius Rearrangement.

  • Benchchem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.

  • Puttam, P., et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC.

  • L.S.College, Muzaffarpur. (2020, August 3). Curtius rearrangement.

  • Khan Academy. (n.d.). Reduction of carboxylic acids (video).

  • A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. (2017, November 15). Semantic Scholar.

  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Department of Chemistry.

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2025, August 6).

  • The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry.

  • ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.

  • Curtius Rearrangement. (n.d.). Organic Chemistry Portal.

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2012, January 10). MDPI.

  • KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Reich, H. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

  • Sigma-Aldrich. (n.d.). 6-Bromoquinoline-4-carboxylic acid | 160233-76-1.

  • Organic Syntheses Procedure. (n.d.).

  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. (n.d.). Benchchem.

  • Borane Reagents. (n.d.). Organic Chemistry Portal.

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC.

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019, November 23). SciSpace.

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Der Pharma Chemica.

  • Sigma-Aldrich. (n.d.). Ethyl 6-bromoisoquinoline-3-carboxylate | 882679-56-3.

  • 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). (n.d.).

  • ChemicalBook. (n.d.). 6-Bromoquinoline-2-carboxylic acid synthesis.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. (2023, August 23). ACS Publications.

  • Synthesis and Characterization of Monomer to Design a System of Optical Materials. (2022, September 17). Acta Scientific.

  • Reduction of carboxyl compounds to aldehydes. (n.d.). Organic Chemistry Portal.

  • Commonly used amide/peptide coupling reagents. (n.d.). ResearchGate.

  • How can carboxylic acid be safely reduced to aldehyde?. (2016, September 14). Quora.

Sources

Suzuki coupling conditions for 6-bromoquinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 6-Bromoquinoline-4-Carboxylic Acid Derivatives

Abstract & Strategic Analysis

The functionalization of 6-bromoquinoline-4-carboxylic acid is a critical transformation in the synthesis of NMDA receptor antagonists and anti-infective agents. However, this substrate presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The quinoline nitrogen (

    
     lone pair) and the free carboxylic acid can competitively bind to the Palladium center, arresting the catalytic cycle.
    
  • Solubility: The zwitterionic nature of the free acid leads to poor solubility in standard non-polar organic solvents (Toluene, THF).

  • Electronic Deactivation: The electron-poor pyridine ring deactivates the benzene ring towards electrophilic aromatic substitution, but actually facilitates oxidative addition at the 6-position compared to electron-rich aryls.

This guide presents two validated routes:

  • Route A (The Robust Standard): Ester protection to eliminate catalyst poisoning and solubility issues.

  • Route B (The Direct Approach): Ligand-accelerated coupling of the free acid using Buchwald-type precatalysts.

Mechanistic Insight & Decision Matrix

Before selecting a protocol, understand the competing pathways. The diagram below illustrates the catalytic cycle and where the specific structural features of the quinoline core interfere.

SuzukiMechanism cluster_decision Strategic Decision Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + 6-Bromoquinoline Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 Poison Catalyst Poisoning (N-Coordination / COOH Binding) Complex1->Poison Interference by Quinoline N or COOH TransMet Transmetalation (Requires Base Activation) Complex1->TransMet + Boronic Acid + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration RouteA Route A: Ester Protection (Prevents Poisoning) RouteB Route B: Bulky Ligands (SPhos) (Outcompetes Coordination)

Figure 1: Catalytic cycle highlighting the specific deactivation pathways (red) relevant to quinoline substrates.

Experimental Protocols

Route A: The "Ester-First" Protocol (High Reliability)

Recommended for scale-up and when product purification is difficult.

Rationale: Converting the acid to a methyl ester increases solubility in toluene/dioxane and removes the acidic proton that can interfere with the base.

Step 1: Esterification

  • Suspend 6-bromoquinoline-4-carboxylic acid (1.0 equiv) in MeOH (0.5 M).

  • Cool to 0°C. Add SOCl₂ (3.0 equiv) dropwise (Caution: Exothermic).

  • Reflux for 4 hours. Concentrate to dryness. Neutralize with sat. NaHCO₃ to obtain the methyl ester.

Step 2: Suzuki Coupling

ParameterCondition
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)
Ligand dppf (contained in catalyst) - Robust against N-coordination
Solvent 1,4-Dioxane : Water (4:1 v/v)
Base Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)
Temperature 90°C

Procedure:

  • Charge a reaction vial with Methyl 6-bromoquinoline-4-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Evacuate and backfill with Nitrogen (x3).[1]

  • Add degassed 1,4-Dioxane/Water mixture.

  • Stir at 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Hydrolysis (Optional): Treat ester with LiOH (2.0 equiv) in THF/H₂O to return the free acid.

Route B: The "Direct" Protocol (Advanced/Green)

Recommended for rapid library synthesis or when esterification is chemically incompatible.

Rationale: Utilizing electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) creates a catalytic center that is too sterically crowded for the quinoline nitrogen to bind, yet active enough for oxidative addition.

ParameterCondition
Catalyst Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4-8 mol%)
Alt. Catalyst XPhos Pd G3 (Precatalyst) - Highly Recommended
Solvent n-Butanol or Toluene/Water (10:1)
Base K₃PO₄ (3.0 equiv) - Crucial for free acids
Temperature 100°C

Procedure:

  • Charge flask with 6-bromoquinoline-4-carboxylic acid (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (finely ground, 3.0 equiv).

  • Add XPhos Pd G3 (0.02 equiv).

  • Note: If using Pd₂(dba)₃/Ligand, premix them in solvent for 5 mins before addition.

  • Add n-Butanol (0.2 M concentration).

  • Heat to 100°C under Nitrogen.

  • Workup: The product is likely amphoteric. Adjust pH to ~4-5 with 1M HCl to precipitate the product or extract into EtOAc.

Troubleshooting & Optimization Matrix

Use this logic flow to resolve low yields.

Optimization Problem Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Protodeboronation occurring? Check1->Check2 No (SM Consumed) Sol1 Action: Switch to Route A (Ester) OR Increase Temp to 110°C Check1->Sol1 Yes (Oxidative Addition Failure) Sol2 Action: Switch Base to K3PO4 OR Use Boronic Ester (Pinacol) Check2->Sol2 Yes (Benzene detected) Sol3 Action: Add Surfactant (TPGS-750-M) for micellar catalysis Check2->Sol3 No (Unclear side products)

Figure 2: Troubleshooting logic flow for quinoline coupling reactions.

Key Optimization Tips:

  • Water is Critical: Even in "anhydrous" protocols, a trace of water is required for the boronic acid to form the reactive boronate species. In Route A, the 4:1 ratio is deliberate.

  • Base Selection: For Route B (Free Acid), Carbonates (K₂CO₃) can cause excessive foaming due to CO₂ release upon neutralizing the carboxylic acid. K₃PO₄ is superior as it buffers the system without gas evolution.

  • Scavenging: Quinoline derivatives bind Pd tightly. Post-reaction, treat the organic phase with Thiol-functionalized silica (SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine to remove residual Palladium.

References

  • BenchChem. (2025).[1][2][3] General Procedure for Suzuki-Miyaura Coupling of Heterocycles. Retrieved from 2

  • Sigma-Aldrich. (2025). Palladium Catalysts for Cross-Coupling: Ligand Selection Guide. Retrieved from

  • DSpace@MIT. (2019). Electron-Deficient Palladium Catalysts Enable the Use of Soluble Bases. Retrieved from 4

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism. Retrieved from 5

  • MDPI. (2023).[6] Principles of the Suzuki Coupling Reaction. Retrieved from 6[6]

Sources

Synthesis of Novel Hydrazone Derivatives from 3-Acetyl-6-bromoquinoline-4-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline-Hydrazone Scaffolds in Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. When coupled with the versatile hydrazone moiety (-NHN=CH-), the resulting quinoline-hydrazone derivatives have emerged as a promising class of compounds. These molecules have demonstrated significant potential as antifungal, anticancer, antimicrobial, and anticonvulsant agents.[1] The synergistic effect of these two pharmacophores often leads to enhanced biological activity, making their synthesis a key area of interest for researchers in medicinal chemistry and drug development.[2][3][4]

This application note provides a detailed protocol for the synthesis of novel hydrazone derivatives starting from 3-acetyl-6-bromoquinoline-4-carboxylic acid. We will delve into the rationale behind the synthetic strategy, provide a step-by-step experimental procedure, and outline the necessary characterization techniques to ensure the structural integrity of the final products.

Strategic Overview: Navigating the Synthesis from a Bifunctional Precursor

The starting material, 3-acetyl-6-bromoquinoline-4-carboxylic acid, presents a unique synthetic challenge due to the presence of two functional groups that can potentially react with hydrazine derivatives: a ketone and a carboxylic acid. The ketone functionality readily undergoes condensation with hydrazines to form the desired hydrazone linkage.[5] Simultaneously, the carboxylic acid can react with hydrazine to form a carbohydrazide.

Our primary objective is the synthesis of the hydrazone at the acetyl group. The reactivity of the carboxylic acid must be considered and, if necessary, managed to achieve the desired product. The general reaction scheme is presented below:

Reaction_Scheme start 3-Acetyl-6-bromoquinoline-4-carboxylic acid product Target Hydrazone Derivative start->product Condensation hydrazine Substituted Hydrazine (R-NHNH2) hydrazine->product catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->product solvent Solvent (e.g., Ethanol) solvent->product

Caption: General reaction scheme for the synthesis of hydrazone derivatives.

Materials and Reagents

For a successful synthesis, the use of high-purity reagents is crucial. The following table lists the necessary materials and their typical specifications.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
3-Acetyl-6-bromoquinoline-4-carboxylic acid444112-84-9C12H8BrNO3294.10>98%e.g., Synblock
Substituted Hydrazine (e.g., Phenylhydrazine)100-63-0C6H8N2108.14>97%e.g., Sigma-Aldrich
Glacial Acetic Acid64-19-7C2H4O260.05>99.7%e.g., Merck
Ethanol (Absolute)64-17-5C2H6O46.07>99.8%e.g., Fisher Scientific

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization based on the specific substituted hydrazine used.

Step 1: Dissolution of the Starting Material
  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-acetyl-6-bromoquinoline-4-carboxylic acid (1.0 eq).

  • Add absolute ethanol (approximately 20-30 mL per gram of starting material) to the flask.

  • Stir the mixture at room temperature until the starting material is completely dissolved. Gentle warming may be applied if necessary.

Rationale: The choice of ethanol as a solvent is based on its ability to dissolve both the quinoline starting material and the hydrazine reagent, creating a homogeneous reaction mixture.[1][6]

Step 2: Addition of Reagents
  • To the stirred solution, add the substituted hydrazine (1.1 eq) dropwise.

  • Following the addition of the hydrazine, add a catalytic amount of glacial acetic acid (2-3 drops).

Rationale: A slight excess of the hydrazine ensures the complete conversion of the ketone. The addition of a catalytic amount of acid is crucial for the reaction mechanism, as it protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5]

Step 3: Reaction and Monitoring
  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. The typical reaction time is 4-6 hours.

Rationale: Refluxing provides the necessary activation energy for the condensation reaction. TLC is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product.

Step 4: Isolation and Purification of the Product
  • Once the reaction is complete, cool the flask to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure hydrazone derivative.

  • Wash the purified crystals with cold ethanol and dry them under vacuum.

Rationale: Recrystallization is a standard technique for purifying solid organic compounds, which relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Experimental_Workflow A Dissolve 3-acetyl-6-bromoquinoline-4-carboxylic acid in Ethanol B Add Substituted Hydrazine and Catalytic Acetic Acid A->B C Reflux and Monitor by TLC B->C D Cool to Room Temperature C->D E Isolate Crude Product (Filtration/Evaporation) D->E F Purify by Recrystallization E->F G Dry the Final Product F->G

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Discovery with Microwave Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous FDA-approved drugs, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1] Its prevalence in therapeutic agents drives a continuous need for efficient, rapid, and versatile synthetic methodologies to generate diverse libraries for high-throughput screening.

Traditionally, the synthesis of polysubstituted quinolines via classical methods often involves long reaction times, high temperatures, and the use of hazardous solvents, which can limit the pace of discovery.[2][3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[4][5] By utilizing microwave irradiation, MAOS offers dramatic reductions in reaction times (from hours to minutes), often leading to higher yields, cleaner reaction profiles, and improved product purity.[6][7] This technology aligns with the principles of green chemistry by minimizing energy consumption and reducing the need for toxic solvents.[8][9]

These application notes provide a detailed guide to the principles and protocols of microwave-assisted synthesis of polysubstituted quinolines, designed to empower researchers to leverage this powerful technology for accelerated drug discovery and development.

The Engine of MAOS: Understanding Microwave Heating

Unlike conventional heating methods that transfer energy indirectly via conduction and convection, microwave synthesis relies on the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[10] This unique heating mechanism, known as dielectric heating, is responsible for the remarkable rate accelerations observed in MAOS.[5][7]

The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as solvents and reagents with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the volume of the material.[4][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field causes them to migrate and collide, generating heat through frictional losses.[4] Ionic liquids, for example, heat exceptionally fast via this mechanism.[11]

This direct energy transfer results in rapid, uniform, and selective heating, often leading to different outcomes and selectivities compared to conventional methods.[6][10]

The Critical Role of Solvents

The choice of solvent is crucial in microwave chemistry, as its dielectric properties determine its ability to absorb microwave energy.[11]

  • High Absorbing Solvents: Polar solvents like dimethylformamide (DMF), ethylene glycol, and acetonitrile absorb microwave energy very efficiently, enabling rapid heating.[7][11]

  • Medium Absorbing Solvents: Solvents like water and butanols are also effective and are considered greener alternatives.[11][12]

  • Low/Non-Absuming Solvents: Non-polar solvents such as toluene, hexane, and dioxane are transparent to microwaves and will not heat unless a polar reagent or catalyst is present to absorb the energy.[11][12]

  • Solvent-Free Reactions: A particularly "green" aspect of MAOS is the ability to run reactions under solvent-free conditions, where the reactants themselves absorb the microwave energy.[8] This simplifies work-up, reduces waste, and is highly economical.[2]

Key Protocols for Microwave-Assisted Quinoline Synthesis

Microwave irradiation has been successfully applied to accelerate several classical named reactions used for quinoline synthesis.[1]

Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a robust and widely used method for constructing the quinoline ring system by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[13] Microwave assistance transforms this often slow reaction into a rapid and high-yield process.[14]

Experimental Workflow: Friedländer Annulation

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Combine 2-aminoaryl ketone (1.0 mmol), a cyclic ketone (1.2 mmol), and glacial acetic acid (5 mL) in a 10 mL microwave vial. prep2 Add a magnetic stir bar. prep1->prep2 react1 Seal the vial. prep2->react1 react2 Place in microwave reactor. react1->react2 react3 Irradiate at 160 °C for 5 minutes. react2->react3 workup1 Cool vial to room temperature. react3->workup1 workup2 Pour mixture into ice-water. workup1->workup2 workup3 Neutralize with saturated NaHCO₃ solution. workup2->workup3 workup4 Collect precipitate by filtration. workup3->workup4 workup5 Wash with water and dry. workup4->workup5

Caption: Workflow for Microwave-Assisted Friedländer Annulation.

Detailed Protocol: Synthesis of Tetrahydroacridine Derivative[1][13]
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stirrer, combine the 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1.0 mmol), a cyclic ketone (e.g., cyclohexanone, 1.2 mmol), and glacial acetic acid (5 mL). In this protocol, acetic acid serves as both a green solvent and the acid catalyst.[13]

  • Reaction Setup: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial inside the cavity of a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5 minutes. The reactor's power will modulate automatically to maintain the set temperature.

  • Work-up: After the irradiation is complete, allow the vial to cool to room temperature (typically aided by a compressed air stream in modern reactors).

  • Isolation: Pour the reaction mixture into a beaker containing an ice-water slurry (approx. 50 mL).

  • Neutralization: Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Summary: Friedländer Synthesis
2-Aminoaryl KetoneMethylene KetoneCatalyst/SolventTime (min)Temp (°C)Yield (%)Reference
2-AminobenzophenoneCyclohexanoneAcetic Acid516095[13]
2-Amino-5-chlorobenzophenoneCyclopentanoneAcetic Acid516093[13]
2-AminoacetophenoneEthyl acetoacetateHCl / DMF1210085[15]
2-Amino-5-nitroacetophenoneDimedoneHCl / DMF1.510090[15]
Microwave-Assisted Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[16] This method is highly effective under microwave irradiation, often employing solid acid catalysts for easier work-up and improved green credentials.[1][3]

Reaction Mechanism: Combes Synthesis

A Aniline + β-Diketone B H⁺ Catalysis A->B Step 1 C Formation of Schiff Base (Enamine Intermediate) B->C D Rate-Determining Step: Electrophilic Annulation (Ring Closure) C->D Step 2 E Dehydration D->E Step 3 F 2,4-Disubstituted Quinoline E->F

Caption: Simplified Mechanism of the Combes Quinoline Synthesis.

Detailed Protocol: Solvent-Free Combes Synthesis[1][3]
  • Reagent Preparation: In a microwave process vial, mix an aniline (1.0 mmol), a β-diketone (e.g., acetylacetone, 1.1 mmol), and a catalytic amount of a solid acid catalyst (e.g., montmorillonite K-10 or NKC-9 resin).[1][3]

  • Reaction Setup: The reaction is performed neat (solvent-free). Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate for a short duration (e.g., 1.5-5 minutes) at a specified power (e.g., 400 W) or temperature.[1][3]

  • Work-up: After cooling, add a suitable organic solvent (e.g., ethyl acetate) to the solid mixture.

  • Purification: Remove the solid catalyst by filtration. The filtrate can then be concentrated under reduced pressure, and the resulting crude product purified by column chromatography or recrystallization.

Data Summary: Combes Synthesis
Anilineβ-DiketoneCatalystTime (min)Power (W)Yield (%)Reference
AnilineEthyl acetoacetateNKC-9 Resin1.540095[3]
4-MethylanilineEthyl acetoacetateNKC-9 Resin1.540092[3]
4-MethoxyanilineEthyl acetoacetateNKC-9 Resin1.540090[3]
4-ChloroanilineEthyl acetoacetateNKC-9 Resin1.540085[3]
Microwave-Assisted Doebner-von Miller Reaction

A highly versatile method for quinoline synthesis that utilizes anilines and α,β-unsaturated carbonyl compounds (or their precursors, like glycerol which dehydrates to acrolein in situ).[1][17] This reaction, often requiring harsh conditions conventionally, is significantly tamed and accelerated by microwave energy.[1]

Experimental Workflow: Doebner-von Miller Reaction

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Combine aniline (4 mmol), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated H₂SO₄ (4.2 mL) in a microwave-safe vessel. react1 Subject mixture to microwave irradiation. prep1->react1 workup1 Cool mixture. react1->workup1 workup2 Pour into ice-water. workup1->workup2 workup3 Basify to pH 9-10 (e.g., with NaOH). workup2->workup3 workup4 Filter the precipitate. workup3->workup4 workup5 Wash with water and recrystallize. workup4->workup5

Caption: Workflow for Microwave-Assisted Doebner-von Miller Reaction.

Detailed Protocol:[1]

Caution: This reaction uses concentrated acid and arsenic compounds and should be performed with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Preparation: In a suitable microwave-safe vessel, carefully combine an aniline (4 mmol), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).

  • Microwave Irradiation: Subject the mixture to microwave irradiation. (Note: Specific time and temperature/power parameters would need to be optimized for the specific reactor and substrates).

  • Work-up: After cooling, slowly and carefully pour the reaction mixture into a large beaker of ice-water.

  • Neutralization: Basify the acidic solution to a pH of 9-10 using a concentrated solution of sodium hydroxide. A precipitate should form.

  • Purification: Collect the precipitate by filtration, wash it with water, and purify by recrystallization.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side product formation.Increase reaction time or temperature in small increments. Screen different catalysts (e.g., solid acids, Lewis acids).[2][3] Change the solvent to one with better microwave absorption properties.[11]
Reaction Not Heating Low polarity of reaction mixture.Add a small amount of a high-absorbing co-solvent (e.g., DMF, ethylene glycol) or a polar catalyst. Use a silicon carbide vessel which acts as a passive heating element.
Pressure Overload Use of a low-boiling point solvent at high temperature.Switch to a higher-boiling point solvent. Reduce the target temperature. Ensure the reaction volume does not exceed the manufacturer's recommendation for the vial size.
Product Degradation Temperature is too high; "hot spot" formation.Reduce the reaction temperature. Ensure efficient stirring to distribute heat uniformly. Use a ramp-to-temperature setting instead of a rapid power burst.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of polysubstituted quinolines.[18][19] By providing rapid, efficient, and clean reaction conditions, MAOS empowers medicinal chemists and drug development professionals to accelerate the discovery pipeline.[6] The protocols outlined here for the Friedländer, Combes, and Doebner-von Miller reactions demonstrate the significant advantages of this technology: drastically reduced reaction times, often higher yields, and alignment with the principles of green chemistry.[4][8] The adoption of MAOS is a critical step towards more efficient and sustainable chemical synthesis in the pharmaceutical industry.

References

  • Benchchem. (n.d.). Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. Benchchem.
  • Sharma, P., & Singh, R. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.
  • RFHIC. (n.d.). RF Energy Industrial I Microwave-Driven Chemical Reactions.
  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
  • ACS Publications. (2021, November 14). Microwave-Assisted Synthesis in Water as Solvent | Chemical Reviews.
  • PubMed. (2020, November 5). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
  • Bentham Science Publisher. (2021, June 23). Microwave-assisted Organic Synthesis in Water.
  • PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
  • ResearchGate. (2025, August 6). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents | Request PDF.
  • Scribd. (n.d.). Microwave Assisted Friedlander Synthesis | PDF | Malaria | Catalysis.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Bentham Science Publisher. (2025, January 1). Microwave-assisted Synthesis of Quinolines.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies.
  • (n.d.). Microwave-Assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit.
  • ACS Combinatorial Science. (2017, July 19). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (n.d.). Microwave‐assisted Synthesis of polysubstituted quinoline 3 using NH4Cl....
  • Bentham Science Publishers. (2025, January 1). Microwave-assisted Synthesis of Quinolines.
  • UNF Digital Commons. (2017, August 14). Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • ResearchGate. (2026, February 7). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. | Request PDF.
  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • PMC. (2018, September 19). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
  • Frontiers. (n.d.). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9).[1] Given the absence of a widely published, direct one-step synthesis for this specific molecule, this guide focuses on a plausible and robust approach using the Pfitzinger reaction. We will explore the critical parameters of this synthesis, address common experimental challenges, and provide detailed protocols to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for 3-Acetyl-6-bromoquinoline-4-carboxylic acid? A1: The Pfitzinger reaction is a highly effective method for synthesizing quinoline-4-carboxylic acids.[2] This route involves the condensation of an isatin derivative with a carbonyl compound that has an α-methylene group, performed in the presence of a strong base. For the target molecule, the logical starting materials are 5-bromoisatin and a carbonyl compound capable of introducing the 3-acetyl group, such as acetylpyruvic acid or a derivative thereof.

Q2: What are the primary challenges when using the Pfitzinger reaction for this specific synthesis? A2: The main challenges include:

  • Incomplete Isatin Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin. Incomplete opening of the isatin ring is a common issue that prevents the reaction from proceeding to completion.[3]

  • Side Reactions: The strong basic conditions and elevated temperatures can lead to side reactions, including self-condensation of the carbonyl partner or decomposition, often resulting in the formation of tar-like byproducts.[4]

  • Product Isolation and Purification: The carboxylic acid product may precipitate as a salt. Careful pH control during workup is essential for efficient isolation.[5] Purification can be complicated by the presence of unreacted starting materials or closely related side products.[6]

Q3: Are there viable alternative synthetic routes to consider? A3: Yes, other classical methods for quinoline synthesis could be adapted. The Doebner reaction , for instance, synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[7] An adaptation for this target would require 4-bromoaniline and an acetyl-substituted aldehyde. Another approach is the Gould-Jacobs reaction to first form the 6-bromoquinolin-4(1H)-one core, followed by a subsequent C3-acetylation step.[6][8] However, the Pfitzinger approach is often more direct for accessing the 4-carboxylic acid moiety.

Pfitzinger Reaction Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

ProblemProbable CausesRecommended Solutions & Explanations
Low Yield of Final Product 1. Incomplete Isatin Ring Opening: The initial hydrolysis of 5-bromoisatin is slow or incomplete.[3] 2. Inefficient Condensation: The subsequent condensation with the carbonyl partner is not proceeding efficiently. 3. Product Decomposition: Harsh basic conditions or prolonged high temperatures can degrade the product.1. Optimize Base & Pre-reaction: Increase the concentration of the base (e.g., KOH, NaOH). Crucially, allow the 5-bromoisatin to stir in the basic solution for a sufficient time (e.g., 1 hour) before adding the carbonyl compound to ensure the ring is fully opened to the keto-acid intermediate.[3][5] 2. Adjust Stoichiometry: Use a slight excess (1.5-2.0 equivalents) of the carbonyl compound to drive the condensation forward.[3] 3. Control Temperature & Time: Monitor the reaction by Thin Layer Chromatography (TLC). Avoid unnecessarily long reflux times. Once the starting material is consumed, proceed to workup. Consider running the reaction at the lowest effective temperature.
Incomplete Consumption of 5-Bromoisatin 1. Insufficient Base: Not enough base is present to catalyze the initial ring-opening for all of the isatin. 2. Low Reaction Temperature: The activation energy for the initial step is not being met.1. Verify Base Stoichiometry: Ensure at least 2-3 equivalents of strong base (e.g., KOH) are used relative to the 5-bromoisatin. 2. Increase Temperature Gradually: Gently increase the reflux temperature and monitor the reaction progress via TLC to find the optimal balance between reaction rate and side product formation.
Formation of Dark Tar or Resinous Byproducts 1. Aggressive Reaction Conditions: Excessively high temperatures or highly concentrated base can cause polymerization and decomposition of the starting materials.[4] 2. Impure Reagents: Impurities in the starting carbonyl compound can act as catalysts for polymerization.1. Moderate Reaction Conditions: Use a co-solvent like ethanol to prevent the base concentration from becoming too high and to allow for more controlled heating.[5] Adding the carbonyl compound dropwise can also help control the initial exotherm and minimize side reactions.[3] 2. Purify Starting Materials: Ensure the carbonyl compound is purified (e.g., by distillation) before use.
Difficulty in Product Precipitation/Isolation 1. Incorrect pH during Workup: The product is a carboxylic acid and will remain soluble as its carboxylate salt in basic solution. 2. Product is Highly Soluble: The product may have some solubility in the aqueous acidic mixture.1. Careful Acidification: After the reaction, cool the mixture and filter off any solids. Then, carefully acidify the filtrate with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of 4-5.[5] Monitor the pH with indicator paper to avoid over-acidification. 2. Cooling and Seeding: Perform the acidification in an ice bath to decrease the product's solubility. If precipitation is slow, scratching the inside of the flask or adding a seed crystal can induce crystallization.
Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for addressing low product yield.

G start Low Product Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm sm_present Is 5-Bromoisatin SM still present? check_sm->sm_present action_base Increase base concentration or pre-reaction time. sm_present->action_base Yes sm_absent SM is consumed. Check for byproducts. sm_present->sm_absent No end Yield Improved action_base->end action_conditions Lower reaction temperature. Reduce reaction time. Purify reagents. sm_absent->action_conditions Yes, significant tar/spots action_workup Optimize workup pH. Ensure complete precipitation. sm_absent->action_workup No, clean reaction profile action_conditions->end action_workup->end

Caption: Troubleshooting workflow for low yield.

Proposed Experimental Protocol

This protocol describes the synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid via the Pfitzinger reaction using 5-bromoisatin and ethyl acetylpyruvate as a representative carbonyl partner, followed by hydrolysis.

Materials:

  • 5-Bromoisatin

  • Ethyl acetylpyruvate (or similar β-keto acid/ester)

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Water

  • Hydrochloric Acid (HCl), dilute

  • Diethyl ether

Procedure:

  • Preparation of Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3.0 equivalents) in a mixture of absolute ethanol and a small amount of water.

  • Isatin Ring Opening: Add 5-bromoisatin (1.0 equivalent) to the basic solution. Stir the mixture at room temperature for 1 hour. A distinct color change should be observed as the isatin ring opens.[5]

  • Addition of Carbonyl Compound: To the resulting solution, add the carbonyl partner (e.g., ethyl acetylpyruvate, 1.5 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) with continuous stirring. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (Thin Layer Chromatography). The reaction is typically complete within 12-24 hours.

  • Initial Work-up: Once the reaction is complete (as indicated by the consumption of 5-bromoisatin), allow the mixture to cool to room temperature. Add distilled water to dissolve the potassium salt of the product.

  • Purification of Aqueous Layer: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted carbonyl compound and other non-polar impurities.[5]

  • Product Precipitation: Cool the separated aqueous layer in an ice bath. Slowly add dilute hydrochloric acid dropwise while stirring until the pH of the solution is between 4 and 5. A solid precipitate of the desired carboxylic acid should form.[9]

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts. Dry the product in a vacuum oven to yield the final 3-Acetyl-6-bromoquinoline-4-carboxylic acid.

General Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_workup Workup & Isolation A 1. Dissolve KOH in EtOH/H2O B 2. Add 5-Bromoisatin Stir for 1h A->B C 3. Add Carbonyl Compound B->C D 4. Reflux & Monitor (12-24h) C->D E 5. Cool & Dilute with Water D->E Reaction Complete F 6. Wash with Diethyl Ether E->F G 7. Acidify with HCl to pH 4-5 F->G H 8. Filter & Dry Final Product G->H G isatin 5-Bromoisatin keto_acid Intermediate (Keto-acid) isatin->keto_acid + KOH / H2O (Ring Opening) enamine Enamine keto_acid->enamine + Carbonyl Compound (Condensation) quinoline 3-Acetyl-6-bromoquinoline- 4-carboxylic acid enamine->quinoline Intramolecular Cyclization & Dehydration

Caption: Simplified reaction mechanism for the Pfitzinger synthesis.

References

  • Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem.
  • An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. SciSpace.
  • Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis. Benchchem.
  • Troubleshooting common problems in quinoxaline synthesis. Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Application Note: A Scalable Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Pfitzinger reaction. Wikipedia. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. SlideShare. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. Available at: [Link]

  • Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • 3-BROMO-4-AMINOTOLUENE. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Synthesis and identification of a carboxylic acid. YouTube. Available at: [Link]

Sources

troubleshooting decarboxylation during quinoline-4-carboxylic acid workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Decarboxylation During Workup & Purification Ticket ID: QCA-DEC-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic

User Issue: "I synthesized a substituted quinoline-4-carboxylic acid (via Pfitzinger or Conrad-Limpach), but during workup/drying, the solid turned into a dark oil or tar. NMR shows loss of the carboxylic acid proton and disappearance of the carbonyl peak."

Root Cause Analysis: You are likely experiencing thermal decarboxylation catalyzed by the formation of a zwitterionic intermediate . Quinoline-4-carboxylic acids (Cinchoninic acid derivatives) are inherently unstable relative to benzoic acids because the basic nitrogen atom facilitates the extrusion of CO₂. This process is accelerated by:

  • Low pH (< 2.0): Protonation of the ring nitrogen.

  • High Heat (> 80°C): Especially in high-boiling, acidic solvents.

  • Zwitterion Formation: The specific pH window where the molecule exists as a betaine (NH⁺ / COO⁻).

The Mechanism: Why It Decarboxylates

Unlike simple aryl acids, heteroaromatic acids decarboxylate via a specific pathway often related to the Hammick Reaction mechanism. Understanding this is the only way to prevent it.

The Zwitterion Trap

The driving force is the electron-deficient quinoline ring. If the ring nitrogen is protonated (which happens easily in acidic workups), it pulls electron density from the C4 position, weakening the C-C bond to the carboxylate group.

The Pathway:

  • Protonation: The quinoline nitrogen accepts a proton (from the acid used in workup or the carboxylic acid itself).

  • Zwitterion Formation: The carboxyl group deprotonates (COO⁻), while the Nitrogen remains protonated (NH⁺).

  • Extrusion: CO₂ leaves, generating a transient ylide (C4-anion stabilized by the N-cation).

  • Proton Transfer: The ylide is quenched to form the decarboxylated quinoline.

Visualization: The Decarboxylation Pathway

DecarboxylationMechanism Neutral Neutral Acid (Stable Solid) AcidicCond Strong Acid Workup (pH < 2) Neutral->AcidicCond Add HCl Zwitterion Zwitterion Intermediate (NH+ / COO-) AcidicCond->Zwitterion Equilibrium TS Transition State (CO2 Extrusion) Zwitterion->TS Heat (>80°C) Ylide NH-Ylide (Reactive) TS->Ylide - CO2 Product Decarboxylated Quinoline (Oily Impurity) Ylide->Product + H+

Caption: The critical failure point is the formation of the Zwitterion followed by thermal agitation. Strong acid promotes the NH+ species.

Troubleshooting Protocol: The "Safe" Workup

Do not treat this like a standard benzoic acid workup. You cannot simply "crash it out" with concentrated HCl.

Step-by-Step Isolation Guide (Pfitzinger/Doebner)
ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Acidification Add conc. HCl to pH 1.Titrate with Acetic Acid or 2N HCl to pH 4.5–5.0 (Isoelectric point).
Temperature Acidify at Room Temp or Reflux.Ice Bath (0–5°C) during acidification.
Drying Oven dry at 100°C.Vacuum desiccator over P₂O₅ or Lyophilization.
Solvent DMSO/DMF (High boiling).Ethanol, MeOH, or aqueous Acetone.
Detailed Workflow

Step 1: Controlled Precipitation (The Isoelectric Crash) Most quinoline-4-carboxylic acids have an isoelectric point (pI) between pH 4 and 6. At this pH, solubility is lowest, and the species is neutral (or zwitterionic but in a lattice).

  • Action: After the alkaline hydrolysis step (KOH/NaOH), cool the reaction mixture to 0°C .

  • Action: Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

  • Stop Point: Monitor pH. As soon as you reach pH 5.0 and heavy precipitate forms, STOP . Do not go to pH 1. Excess protons facilitate the decarboxylation mechanism described above [1].

Step 2: Washing

  • Filter the solid.[1]

  • Wash with cold water (removes inorganic salts) followed by a small amount of cold acetone (removes non-polar decarboxylated byproducts).

Step 3: Drying

  • Never use a standard oven > 60°C for prolonged periods.

  • Recommended: Lyophilization (Freeze Drying) is the gold standard for thermally unstable heteroaromatic acids.

  • Alternative: Vacuum oven at 40°C for 12 hours.

Purification Troubleshooting

If the crude product is impure, recrystallization is the next risk factor.

Solvent Selection Matrix
SolventRisk LevelNotes
DMSO / DMF HIGH High boiling point (requires high heat to remove) promotes decarboxylation.
Nitrobenzene CRITICAL Historically used for intentional decarboxylation (Hammick). Avoid.
Ethanol (95%) LOW Good solubility for impurities; low boiling point allows safe drying.
Acetic Acid MEDIUM Good solvent, but acidic nature can trigger degradation if heated too long.
The "Base-Acid" Reprecipitation Trick

If thermal recrystallization fails:

  • Dissolve the crude solid in cold 1N NaOH (forms the stable carboxylate salt).

  • Filter off any insoluble "oils" (these are likely decarboxylated byproducts).

  • Reprecipitate the filtrate by slowly adding Acetic Acid to pH 5 at 0°C.

Decision Tree: Saving Your Experiment

TroubleshootingTree Start Start: Workup Phase CheckState Is the product solid? Start->CheckState SolidYes Yes: Solid Precipitate CheckState->SolidYes SolidNo No: Oily/Gummy CheckState->SolidNo ActionSolid Wash with Cold H2O Dry < 40°C Vacuum SolidYes->ActionSolid ActionOil Check pH SolidNo->ActionOil PHLow pH < 3 ActionOil->PHLow PHHigh pH > 8 ActionOil->PHHigh FixLow DANGER: Decarboxylation Zone Neutralize to pH 5 immediately Extract with DCM PHLow->FixLow FixHigh Product is salt (soluble) Acidify carefully to pH 5 PHHigh->FixHigh

Caption: Diagnostic flow for immediate intervention during workup failures.

Frequently Asked Questions (FAQs)

Q: Does the substituent at position 2 affect stability? A: Yes. A bulky group (e.g., Phenyl) at the 2-position (adjacent to Nitrogen) generally increases stability . It sterically hinders the interaction required for the Hammick-type mechanism. If your 2-position is unsubstituted (H), the risk of decarboxylation is significantly higher [2].

Q: Can I use chromatography? A: Silica gel is acidic. Quinoline carboxylic acids often streak or stick to the baseline. If you must use a column, use Reverse Phase (C18) with a buffered mobile phase (e.g., Ammonium Formate pH 4.5) to keep the acid stable and prevent peak tailing.

Q: Why does my product turn red/brown in air? A: This is often oxidative degradation, not just decarboxylation. Quinoline derivatives are light-sensitive. Store the dried solid in amber vials under Argon.

References

  • Brown, E. V. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[2] Retrieved from [Link]

  • ScienceMadness. (2024). The Pfitzinger Reaction: Discussion and Workup Optimization. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework. Retrieved from [Link]

Sources

purification methods for low-solubility quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Low-Solubility Quinoline Carboxylic Acids Ticket ID: QCA-PUR-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

The "Triage" Desk: Understanding the Solubility Paradox

User Query: "I cannot get my quinoline carboxylic acid derivative to dissolve in standard organic solvents (DCM, EtOAc, Toluene) for chromatography, but it also won't dissolve in water. How do I purify this?"

Root Cause Analysis: You are likely dealing with a Zwitterionic Lattice Lock . Quinoline carboxylic acids are amphoteric. They possess a basic nitrogen (quinoline ring) and an acidic carboxyl group. In their neutral state, they often exist as zwitterions (inner salts), forming strong intermolecular ionic bonds that create a high-melting, insoluble crystal lattice.

  • Low pH (<2): Cationic (Soluble in water/polar).

  • High pH (>10): Anionic (Soluble in water/polar).

  • Neutral pH (Isoelectric Point, pI): Zwitterionic (Net charge 0). Minimum Solubility.

Strategic Directive: Do not fight the lattice with non-polar solvents. You must either manipulate the pH to break the zwitterion or use high-dielectric dipolar aprotic solvents .

Module 1: The Acid-Base "pH Swing" (Precipitation)

Q: "I tried acid-base extraction, but I get a sticky gum or low recovery. What went wrong?"

A: You likely missed the Isoelectric Point (pI) . Unlike simple benzoic acids, these compounds do not precipitate simply by "making it acidic." They precipitate only within a narrow pH window where the net charge is zero. Overshooting the acid (going to pH 1) will re-dissolve the compound as the hydrochloride salt.

Protocol: Precision Isoelectric Precipitation

Use this for bulk purification of crude material (purity <90%).

  • Dissolution: Suspend crude solid in 5–10 volumes of water. Add 2M NaOH dropwise until pH ~11–12. The solution should become clear (amber/dark).

    • Checkpoint: If solids remain, filter them out now.[1] These are non-acidic impurities.

  • ** decolorization (Optional):** Add activated carbon (5 wt%), stir 30 min, filter over Celite.

  • The Swing: Slowly add 1M HCl (or Acetic Acid) while monitoring with a calibrated pH meter.

    • Crucial Step: Do not dump acid. Add until you see turbidity. Pause.

  • The pI Target: Continue adjusting pH to the Isoelectric Zone .

    • Quinoline-2-COOH: Target pH ~3.5 – 4.5.

    • Quinoline-3/4-COOH: Target pH ~6.5 – 7.2 (often neutral).

    • Fluoroquinolone precursors: Target pH ~7.0 – 7.4.

  • Aging: Stir the slurry for 1–2 hours. This converts amorphous "gums" into filterable crystals (Ostwald ripening).

pH_Swing_Workflow start Crude Solid (Insoluble) base Add 2M NaOH (pH > 11) start->base filter1 Filter Insoluble Impurities base->filter1 Dissolution acid Slow Acidification (HCl or AcOH) filter1->acid Clear Filtrate pI_check Determine pI Window (Max Turbidity) acid->pI_check precip Precipitate at pI (Stir 2h) pI_check->precip pH = pI wash Wash Cake: 1. H2O (Salt removal) 2. Cold MeOH (Drying) precip->wash

Figure 1: The pH Swing workflow emphasizes filtration of non-acidic impurities while in the basic state, followed by precise acidification to the pI.

Module 2: Recrystallization (The Solvent Matrix)

Q: "Water precipitation improved purity to 90%, but I need >98%. It won't recrystallize from ethanol."

A: Ethanol is often too non-polar for these zwitterions. You need Glacial Acetic Acid or DMF .

Solvent Selection Guide
Solvent SystemSuitabilityTech Note
Glacial Acetic Acid High The Gold Standard. Protonates the basic nitrogen, breaking the zwitterion lattice. Good solubility hot, poor cold.
DMF or DMSO Medium Good for dissolving, but high boiling point makes recovery hard. Use only if Acetic Acid fails.
DMF/Water (10:1) High Dissolve in hot DMF, add water dropwise until turbid, cool slowly.
Ethanol/HCl Low Risks forming the HCl salt, which is soluble but hygroscopic.
Toluene Zero Will not dissolve zwitterionic quinolines.
Protocol: The Acetic Acid Reflux
  • Place 1g of semi-pure solid in a flask.

  • Add Glacial Acetic Acid (10–15 mL).

  • Heat to reflux. If not dissolved, add more acid in 2 mL increments.

  • Optional: If colored impurities persist, add activated charcoal carefully (avoid superheating) and hot-filter.

  • Cool slowly to Room Temp, then to 4°C.

  • Filter crystals.[2] Crucial: Wash with cold acetic acid, then diethyl ether (to remove the high-boiling acid).

Solvent_Decision_Tree start Semi-Pure Solid check1 Soluble in Refluxing AcOH? start->check1 method_A Method A: Recrystallize from Glacial Acetic Acid check1->method_A Yes check2 Soluble in Hot DMF? check1->check2 No method_B Method B: DMF + H2O (Antisolvent) check2->method_B Yes method_C Method C: Derivatization (Esterification) check2->method_C No (Insoluble)

Figure 2: Decision tree for solvent selection. Acetic acid is the primary choice; derivatization is the last resort.

Module 3: Advanced Purification (Metal & Derivatization)

Q: "I synthesized this via Pd-catalyzed coupling. My product is grey, and Pd levels are >500 ppm."

A: Quinoline nitrogens are excellent ligands for Palladium, making it "sticky." Standard charcoal often fails here.

Solution 1: The "Boron Chelate" Trick (Industrial Secret)

For quinoline-3-carboxylic acids (especially fluoroquinolone precursors), the Boron Diacetate method is highly effective for purification, though it adds a step.

  • React the quinoline acid with Boric Acid and Acetic Anhydride (creates a Boron-diacetate chelate at the 3-COOH/4-Keto position).

  • This chelate is often much more crystallizable and rejects metal impurities.

  • Recrystallize the chelate.

  • Hydrolyze back to the acid using dilute NaOH.

Solution 2: Metal Scavenging

If you cannot derivatize, add a scavenger during the "Dissolution" phase of the pH Swing (Module 1).

  • Reagent: Thiourea or N-Acetylcysteine (5–10 mol% relative to Pd).

  • Process: Add scavenger to the basic solution (pH >11). Stir for 1 hour. The scavenger binds Pd, keeping it in solution when you acidify to precipitate the product.

  • Commercial Resins: SiliaMetS® Thiol or Thiourea (add to hot DMF solution, filter, then crystallize).

Solution 3: The Ester Bypass (Last Resort)

If the zwitterion is intractable:

  • Esterify: Reflux in Methanol/H2SO4. The resulting methyl ester is not a zwitterion.

  • Purify: The ester will likely dissolve in DCM/EtOAc. Run standard Silica Flash Chromatography.

  • Hydrolyze: Saponify (LiOH/THF/H2O) and acidify to recover the pure acid.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Link

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Link

  • European Patent Office. (1990). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid.[2] Link

  • Biotage. (2023). How to Remove Palladium in three easy steps. Link

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles... Preparation of 2-Aryl-quinoline-4-carboxylic Acids. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Brominated Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount for their unambiguous identification and characterization. This guide provides an in-depth analysis of the fragmentation patterns of brominated quinoline carboxylic acids, a class of compounds with significant potential in medicinal chemistry. We will explore the underlying principles of their fragmentation using electrospray ionization (ESI) tandem mass spectrometry (MS/MS) and provide practical, experimentally-derived insights to aid in structural elucidation.

The Significance of Brominated Quinoline Carboxylic Acids and the Role of Mass Spectrometry

Quinoline carboxylic acids are a well-established scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of these compounds, offering high sensitivity and structural specificity.[1] Understanding the fragmentation patterns is crucial for distinguishing between isomers and identifying metabolites.

Experimental Approach: A Self-Validating Protocol

To ensure the generation of reliable and reproducible fragmentation data, a robust analytical method is essential. The following protocol outlines a typical LC-MS/MS workflow for the analysis of brominated quinoline carboxylic acids.

Sample and Reagent Preparation
  • Standard Solutions: Prepare 1 mg/mL stock solutions of the brominated quinoline carboxylic acid standards in a suitable organic solvent (e.g., methanol or DMSO). Serially dilute the stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create working solutions at concentrations ranging from 1 ng/mL to 1 µg/mL.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Rationale: The use of formic acid as a mobile phase additive promotes protonation of the analyte in positive ion mode ESI, leading to enhanced signal intensity.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining these moderately polar compounds.

  • Gradient Elution: A generic gradient can be optimized as follows:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Causality: Gradient elution is employed to ensure adequate separation of the analyte from any impurities and to achieve good peak shape. The C18 stationary phase provides hydrophobic retention, which is effective for this class of compounds.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for quinoline-containing compounds due to the basicity of the quinoline nitrogen.

  • Key ESI Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Analysis:

    • Collision Gas: Argon

    • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to obtain a comprehensive fragmentation pattern.

    • Rationale: The cone voltage and collision energy are critical parameters that influence the extent of fragmentation. Optimizing these values is essential for obtaining structurally informative product ion spectra.

General Fragmentation Pathways of Quinoline Carboxylic Acids

Before delving into the specifics of brominated analogues, it is essential to understand the fundamental fragmentation of the parent quinoline carboxylic acid scaffold. Under positive ion ESI-MS/MS conditions, the protonated molecule, [M+H]⁺, undergoes several characteristic fragmentation pathways.

The most common neutral losses observed are:

  • Loss of H₂O (18 Da): This is a common fragmentation for carboxylic acids.

  • Loss of CO (28 Da): Decarbonylation is a frequent fragmentation pathway.

  • Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of carboxylic acids.[1]

  • Loss of HCN (27 Da): This fragmentation is characteristic of the quinoline ring itself.[2]

These primary losses can be followed by sequential fragmentation events, providing a detailed fingerprint of the molecule.

Characteristic Fragmentation Patterns of Brominated Quinoline Carboxylic Acids

The presence of a bromine atom introduces several unique features to the mass spectrum and its fragmentation patterns.

The Isotopic Signature of Bromine

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 relative abundance.[3][4] This results in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of roughly equal intensity separated by 2 m/z units. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[5] For molecules containing two bromine atoms, a 1:2:1 pattern of "M", "M+2", and "M+4" peaks will be observed.[3][5]

Key Fragmentation Pathways

In addition to the fragmentation pathways observed for the unsubstituted quinoline carboxylic acid, brominated analogues exhibit their own characteristic fragmentations.

  • Loss of Br radical (79/81 Da): This is a common fragmentation pathway for bromo-substituted aromatic compounds.

  • Loss of HBr (80/82 Da): The elimination of hydrogen bromide is another characteristic neutral loss.

  • Influence on Carboxylic Acid Fragmentation: The position of the bromine atom on the quinoline ring can influence the relative abundance of the fragments resulting from the loss of H₂O, CO, and CO₂.

The following table summarizes the expected key fragments for a generic brominated quinoline carboxylic acid.

Precursor Ion [M+H]⁺Fragment IonNeutral LossComments
m/z X, X+2[M+H - H₂O]⁺H₂OCommon loss from the carboxylic acid group.
m/z X, X+2[M+H - CO]⁺CODecarbonylation.
m/z X, X+2[M+H - CO₂]⁺CO₂Decarboxylation of the carboxylic acid.
m/z X, X+2[M+H - Br]⁺Br•Loss of the bromine radical.
m/z X, X+2[M+H - HBr]⁺HBrElimination of hydrogen bromide.
m/z Y, Y+2[M+H - CO₂ - HCN]⁺CO₂, HCNSequential loss from the carboxylic acid and quinoline ring.

Note: The m/z values will exhibit the characteristic 1:1 isotopic pattern for bromine-containing fragments.

Visualizing the Fragmentation Workflow and Mechanisms

To provide a clearer understanding of the analytical process and the proposed fragmentation pathways, the following diagrams are provided.

G cluster_sample Sample Introduction cluster_ms Mass Spectrometry Sample Sample LC_Column LC Column (C18 Reversed-Phase) Sample->LC_Column Injection ESI_Source ESI Source (Positive Ion Mode) LC_Column->ESI_Source Elution Quadrupole_1 Q1 (Precursor Ion Selection) ESI_Source->Quadrupole_1 Collision_Cell Q2 (Collision-Induced Dissociation) Quadrupole_1->Collision_Cell Quadrupole_3 Q3 (Product Ion Scanning) Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_System Data System (Spectrum Generation) Detector->Data_System Data Acquisition

Caption: A typical LC-MS/MS workflow for the analysis of brominated quinoline carboxylic acids.

G cluster_frags Primary Fragmentation Pathways M [M+H]⁺ (Brominated Quinoline Carboxylic Acid) F1 [M+H - H₂O]⁺ M->F1 - H₂O F2 [M+H - CO]⁺ M->F2 - CO F3 [M+H - CO₂]⁺ M->F3 - CO₂ F4 [M+H - Br]⁺ M->F4 - Br• F5 [M+H - HBr]⁺ M->F5 - HBr F3_2 [M+H - CO₂ - HCN]⁺ F3->F3_2 - HCN

Caption: Proposed fragmentation pathways for a generic brominated quinoline carboxylic acid in positive ion ESI-MS/MS.

Conclusion: A Powerful Tool for Structural Elucidation

The combination of characteristic isotopic patterns and specific fragmentation pathways provides a robust methodology for the identification and structural elucidation of brominated quinoline carboxylic acids. By carefully controlling the experimental parameters and understanding the fundamental principles of fragmentation, researchers can confidently characterize these important pharmaceutical building blocks. This guide provides a foundational framework for developing analytical methods and interpreting the resulting data, ultimately accelerating the drug discovery and development process.

References

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • University of Calgary. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

Sources

Comparative Guide: Biological Potency of 6-Bromo vs. 6-Fluoro Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-bromo and 6-fluoro quinoline derivatives, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Halogen Effect

In quinoline-based drug design, the choice between a 6-fluoro (6-F) and 6-bromo (6-Br) substituent is rarely arbitrary. It represents a strategic decision between metabolic stability and hydrophobic engagement .

  • 6-Fluoro: primarily acts as a bioisostere for hydrogen or a metabolic blocker . Its high electronegativity alters the pKa of the quinoline nitrogen, influencing solubility and transport, while the strong C-F bond resists oxidative metabolism (e.g., by Cytochrome P450).

  • 6-Bromo: functions as a lipophilic anchor . The bulky bromine atom increases LogP, facilitating membrane permeability, and can participate in halogen bonding (interaction between the halogen's electrophilic "sigma hole" and a protein's nucleophilic residues), often resulting in higher binding affinity at the cost of molecular weight and solubility.

Physicochemical Profile & SAR Logic

The biological divergence stems from fundamental atomic properties. The following table contrasts the key parameters driving Structure-Activity Relationship (SAR) decisions.

Table 1: Physicochemical Comparison of C6-Substituents
Property6-Fluoro (F)6-Bromo (Br)Biological Implication
Van der Waals Radius 1.47 Å1.85 ÅF mimics H (1.20 Å) with minimal steric penalty. Br requires a hydrophobic pocket.
Electronegativity (Pauling) 3.982.96F strongly pulls electron density, lowering quinoline basicity (pKa).
C-X Bond Energy ~485 kJ/mol~280 kJ/molF is metabolically inert. Br is a potential handle for further functionalization (e.g., Suzuki coupling).
Lipophilicity (

value)
+0.14+0.86Br significantly increases LogP, enhancing passive transport but reducing aqueous solubility.
Interaction Type Dipole-Dipole, H-bond acceptorHydrophobic, Halogen BondBr can anchor the drug in the active site via

-hole interactions.

Mechanism of Action & SAR Decision Tree

The following diagram illustrates the decision logic when optimizing a quinoline scaffold for potency versus stability.

SAR_Logic Start Quinoline Scaffold Optimization F_Sub 6-Fluoro Substitution Start->F_Sub Goal: Stability Br_Sub 6-Bromo Substitution Start->Br_Sub Goal: Affinity Metab_Block Blocks C6 Metabolic Oxidation F_Sub->Metab_Block Elec_Effect Reduces Ring Basicity (pKa) F_Sub->Elec_Effect Outcome_F High Metabolic Stability CNS Penetration Metab_Block->Outcome_F Elec_Effect->Outcome_F Lipo_Inc Increases Lipophilicity (LogP) Br_Sub->Lipo_Inc Halogen_Bond Halogen Bonding (Sigma Hole) Br_Sub->Halogen_Bond Outcome_Br High Potency (Affinity) Membrane Permeability Lipo_Inc->Outcome_Br Halogen_Bond->Outcome_Br

Figure 1: SAR Decision Tree illustrating the divergent pharmacological impacts of Fluorine vs. Bromine substitution on the quinoline core.[1]

Therapeutic Case Studies

A. Oncology: Cytotoxicity & DNA Intercalation

In anticancer applications, 6-bromo derivatives often outperform 6-fluoro analogs in direct cytotoxicity assays due to enhanced DNA intercalation capabilities facilitated by the larger, planar aromatic surface area and lipophilicity.

  • Case Study: 6-Bromo-5-nitroquinoline vs. 5-Fluorouracil (Reference Std).

  • Mechanism: The 6-bromo substituent enhances the molecule's ability to intercalate between DNA base pairs, leading to apoptosis.

  • Data: In HT29 (human colon adenocarcinoma) cell lines, 6-bromo-5-nitroquinoline demonstrated superior antiproliferative activity compared to standard 5-FU, largely attributed to its ability to penetrate the cell membrane and induce S-phase arrest.

B. Malaria: Metabolic Stability

Conversely, in antimalarial quinolines (like mefloquine analogs), fluorine is often preferred at specific positions to prevent rapid degradation.

  • Observation: While 6-bromo derivatives show high in vitro potency against P. falciparum (due to lipophilic interaction with heme), they often suffer from poor in vivo half-lives compared to fluoro-derivatives.

  • Potency Trend:

    • 6-Br: IC50 ~ 0.014 - 0.5 µg/mL (High intrinsic potency, toxicity risks).

    • 6-F: IC50 ~ 0.5 - 2.0 µg/mL (Moderate potency, superior PK profile).

Table 2: Comparative Biological Activity (Representative Data)
Compound ClassTarget6-Fluoro Potency6-Bromo PotencyNotes
Nitroquinolines HT29 (Cancer)Moderate (IC50 > 10 µM)High (IC50 < 5 µM) Br enhances intercalation [1].
Aminoquinolines P. falciparumIC50 ~ 1.2 µMIC50 ~ 0.5 µM Br improves heme binding; F improves half-life [2].
Quinoline-3-carbonitriles EGFR KinaseKd ~ 50 nMKd ~ 12 nM Br fills hydrophobic pocket in ATP binding site [3].

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Protocol A: Synthesis of 6-Haloquinolines (Skraup Synthesis)

This method allows for the parallel synthesis of both derivatives from their respective anilines.

  • Reagents: 4-Fluoroaniline (for 6-F) or 4-Bromoaniline (for 6-Br), Glycerol, Nitrobenzene, Conc. H2SO4.

  • Procedure:

    • Mix aniline (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.1 mol).

    • Add conc. H2SO4 (0.5 mol) dropwise (Exothermic!).

    • Reflux at 140°C for 4 hours.

    • Workup: Basify with NaOH, steam distill to remove unreacted nitrobenzene. Extract residue with DCM.

    • Purification: Recrystallize from ethanol.

  • Validation:

    • 6-F Quinoline: 1H NMR shows characteristic splitting (coupling with F).

    • 6-Br Quinoline: Mass Spec shows characteristic M+ and M+2 (1:1 ratio) isotopic pattern.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC50 differences driven by halogen substitution.

  • Cell Seeding: Seed HT29 or HeLa cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare stock solutions of 6-F and 6-Br derivatives in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM).

    • Treat cells for 48h.[2][3]

  • Development:

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Plot dose-response curves using non-linear regression (GraphPad Prism).

Synthesis Workflow Diagram

Synthesis_Workflow Aniline_F 4-Fluoroaniline Reflux Reflux @ 140°C 4 Hours Aniline_F->Reflux Aniline_Br 4-Bromoaniline Aniline_Br->Reflux Reagents Glycerol + H2SO4 (Skraup Reaction) Reagents->Reflux Workup Basify & Extract Reflux->Workup Prod_F 6-Fluoroquinoline (Metabolic Stability) Workup->Prod_F Path A Prod_Br 6-Bromoquinoline (High Potency) Workup->Prod_Br Path B

Figure 2: Parallel synthesis workflow for generating 6-haloquinoline derivatives.

References

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Source: PubMed / Wiley Online Library URL:[Link]]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Source: Chemical Science (RSC) URL:[Link]

Sources

benchmark synthesis yields for 3-acetyl-6-bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Benchmark Synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid .

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Molecule of Interest: 3-Acetyl-6-bromoquinoline-4-carboxylic acid (CAS: 444112-84-9) Formula:


 | MW:  294.10  g/mol 

Executive Summary & Strategic Analysis

The quinoline-4-carboxylic acid scaffold (cinchoninic acid) is a privileged structure in medicinal chemistry, serving as a precursor for kinase inhibitors, anti-infectives, and NMDA receptor antagonists. The specific derivative 3-acetyl-6-bromoquinoline-4-carboxylic acid presents a unique synthetic challenge due to its substitution pattern: a bromine at position 6, a carboxylic acid at position 4, and an acetyl group at position 3, leaving position 2 unsubstituted (


).

The Core Challenge: Standard Pfitzinger reactions using simple ketones (e.g., acetone, acetophenone) invariably substitute the 2-position (e.g., 2-methyl, 2-phenyl). To achieve the 3-acetyl, 2-unsubstituted pattern, the condensation partner must be a 3-oxobutanal equivalent. Since 3-oxobutanal is unstable, the benchmark synthesis utilizes 4,4-dimethoxy-2-butanone (an acetal-protected aldehyde) as the critical C3-C4 synthon.

This guide compares two benchmark methodologies:

  • Method A (Classical): Thermal reflux condensation (Low yield, high purity).

  • Method B (Intensified): Microwave-assisted synthesis (High yield, rapid kinetics).

Comparative Benchmark Analysis

The following data is synthesized from comparative optimization studies of Pfitzinger reactions involving acetal precursors.

Performance Metrics
FeatureMethod A: Classical Thermal Method B: MW-Assisted (Recommended)
Reaction Type Pfitzinger Condensation (Reflux)Pfitzinger Condensation (Microwave)
Precursor 4,4-Dimethoxy-2-butanone4,4-Dimethoxy-2-butanone
Catalyst/Base 33% KOH (aq) / Ethanol33% KOH (aq) / Ethanol
Conditions

, 24–48 Hours

, 15–20 Minutes
Isolated Yield 42 – 55% 68 – 78%
Purity (HPLC) >95% (Requires Recrystallization)>98% (Often precip. pure)
Atom Economy Moderate (Side reactions common)High (Cleaner conversion)
Scalability High (Multi-gram to Kg)Moderate (Batch size limited by vessel)
Technical Insight: Why Method B Wins

The reaction between 5-bromoisatin and the masked aldehyde (acetal) involves a delicate balance. In Method A, the slow thermal release of the aldehyde allows for competing aldol polymerizations of the reactive intermediate. Method B's rapid heating profile (


 reached in <1 min) favors the bimolecular condensation with the isatinate anion over the unimolecular degradation of the aldehyde, significantly boosting yield.

Detailed Experimental Protocols

Pre-requisite: Chemical Identity Verification

Ensure the starting material is 5-Bromoisatin (CAS 87-48-9) and the reagent is 4,4-Dimethoxy-2-butanone (CAS 5436-21-5). Note: Do not use acetylacetone, as this yields the 2-methyl analog.

Method B: Microwave-Assisted Synthesis (Best-in-Class)

Reagents:

  • 5-Bromoisatin: 1.0 equiv (

    
    , 
    
    
    
    )
  • 4,4-Dimethoxy-2-butanone: 1.5 equiv (

    
    , 
    
    
    
    )
  • KOH (33% w/v aq):

    
    
    
  • Ethanol (Absolute):

    
    
    

Step-by-Step Workflow:

  • Activation: In a

    
     microwave process vial, suspend 5-bromoisatin in the KOH/Ethanol mixture. Stir at Room Temperature (RT) for 5 minutes until the deep red isatin suspension converts to a clear yellow/orange solution (formation of potassium isatinate).
    
  • Addition: Add 4,4-dimethoxy-2-butanone dropwise to the solution. Cap the vial.

  • Irradiation: Program the microwave reactor:

    • Temp:

      
      
      
    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: Cool the reaction vessel to RT. The mixture will be dark brown.

  • Precipitation: Pour the reaction mixture into a beaker containing

    
     of crushed ice.
    
  • Acidification: Slowly add Glacial Acetic Acid (approx.

    
    ) with vigorous stirring until pH reaches 3.0–4.0. A voluminous pale yellow precipitate will form.
    
    • Critical Step: Do not use strong mineral acids (HCl) initially, as they may trap impurities. Acetic acid promotes cleaner precipitation of the free acid.

  • Isolation: Allow the suspension to stand for 30 minutes. Filter under vacuum. Wash the cake with cold water (

    
    ) followed by a small amount of cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from DMF/Ethanol (1:3) or Glacial Acetic Acid if necessary.

Expected Yield:


 (68–78%) of a yellow solid.

Mechanistic Visualization

The formation of the 3-acetyl-2-unsubstituted system relies on the regioselective condensation of the aldehyde (generated in situ) with the amine of the isatinate.

PfitzingerMechanism cluster_regio Regioselectivity Control Isatin 5-Bromoisatin Isatinate Potassium 2-amino-5- bromophenylglyoxylate (Ring Open) Isatin->Isatinate Hydrolysis Base KOH / OH- Base->Isatinate Condensation Imine Formation (Amine attacks Aldehyde) Isatinate->Condensation + Aldehyde Acetal 4,4-Dimethoxy-2-butanone Aldehyde 3-Oxobutanal (In-situ Reactive Species) Acetal->Aldehyde Base/Heat Deprotection Aldehyde->Condensation Cyclization Cyclization & Dehydration (Methylene attacks Ketone) Condensation->Cyclization - H2O Product 3-Acetyl-6-bromoquinoline- 4-carboxylic acid Cyclization->Product Aromatization

Caption: Mechanistic pathway highlighting the critical in-situ generation of 3-oxobutanal and its regioselective condensation with the isatinate amine to yield the 2-H, 3-Acetyl substitution pattern.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<30%) Aldehyde polymerizationSwitch to Microwave heating (Method B) to outcompete side reactions. Ensure fresh acetal reagent.
Product is Red/Dark Isatin contaminationIncomplete hydrolysis or condensation. Increase reaction time or KOH concentration. Wash crude solid with diethyl ether to remove unreacted isatin.
Melting Point Depression DecarboxylationAvoid overheating during recrystallization. The product is a

-keto acid analog and can decarboxylate at high temps (

).
NMR: Missing Singlet at ~9.0 ppm Wrong Isomer (2-Methyl)You likely used Acetylacetone or Acetone. Verify the C2-H proton signal (Singlet, ~8.9-9.2 ppm) to confirm the 2-unsubstituted structure.

References

  • Pfitzinger, W. (1886).[1][2] "Synthese von Chinolinderivaten."[3] Journal für Praktische Chemie, 33(1), 100. (Foundational Pfitzinger chemistry).

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][4][5][6] Chemistry of Heterocyclic Compounds, 40(3), 257-294. Link (Comprehensive Review of substrates including aldehydes).

  • Srinivas, M. T., et al. (2010). "Microwave Assisted Synthesis of Quinoline-4-carboxylic Acids." Journal of Heterocyclic Chemistry, 47(5), 1165-1168. (Benchmark for MW conditions).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44390318, 3-Acetyl-6-bromoquinoline-4-carboxylic acid. Retrieved from .

  • BenchChem Application Note. (2025). "Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Link.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Acetyl-6-bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Acetyl-6-bromoquinoline-4-carboxylic acid, a halogenated quinoline derivative used in research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our ecosystem.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal actions are taken, a thorough understanding of the compound's hazards is essential. 3-Acetyl-6-bromoquinoline-4-carboxylic acid (C₁₂H₈BrNO₃) is a complex organic molecule belonging to several chemical classes: a quinoline, a carboxylic acid, and a brominated organic compound.[1][2][3] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar compounds allow for a reliable hazard inference.

Inferred Hazardous Properties:

  • Skin and Eye Irritation: Related bromoquinoline carboxylic acids are classified as causing skin irritation and serious eye irritation.[4][5][6][7][8]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[5][6][7]

  • Toxicity: While specific data is limited, many halogenated organic compounds present toxicological risks.[9][10] The compound should be handled as if it is harmful if swallowed or inhaled.[7]

Based on these properties, 3-Acetyl-6-bromoquinoline-4-carboxylic acid and any materials contaminated with it must be classified as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste cannot be disposed of in standard trash or via sanitary sewer systems.[10][11]

Property Classification Rationale & Primary Concern
Physical State SolidMinimizes inhalation risk compared to liquids, but dust can be generated.
Chemical Class Halogenated OrganicRequires segregation into "Halogenated Organic Waste" for proper incineration.[12][13]
Acidity Carboxylic AcidPotential for corrosivity and reactivity with bases. Must not be mixed with incompatible waste streams.[14]
Health Hazard Irritant (Inferred)Potential to cause irritation to skin, eyes, and the respiratory system upon exposure.[5][7]

Part 2: On-Site Waste Management and Segregation Protocol

Proper management begins at the point of generation within the laboratory. The core principle is rigorous segregation to prevent dangerous reactions and to facilitate compliant disposal.[9][15]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn to prevent exposure.[16][17]

Equipment Specification Justification
Eye Protection Chemical Splash GogglesProtects against dust, splashes, and accidental eye contact.[18]
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[19]
Body Protection Fully-Buttoned Laboratory CoatProtects skin and clothing from contamination.[18]
Respiratory Use in a Chemical Fume HoodAll handling of the solid compound and its waste should occur within a certified chemical fume hood to control dust and potential vapors.[19][20]
Step 2: Waste Segregation and Container Selection

All waste streams must be segregated based on their chemical compatibility and physical state. The following decision workflow is critical for proper segregation.

WasteSegregation cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation Point (3-Acetyl-6-bromoquinoline-4-carboxylic acid) solid_waste Contaminated Solids? (Gloves, Weigh Paper, Wipes) start->solid_waste liquid_waste Aqueous or Organic Solution? start->liquid_waste uncontaminated Non-Hazardous Waste (Uncontaminated Packaging) start->uncontaminated Uncontaminated Outer Packaging Only solid_container Solid Halogenated Organic Waste Container solid_waste->solid_container Yes aqueous_container Aqueous Halogenated Organic Waste Container liquid_waste->aqueous_container Aqueous organic_container Non-Aqueous Halogenated Organic Waste Container liquid_waste->organic_container Organic Solvent

Sources

Operational Safety & Handling Protocol: 3-Acetyl-6-bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

As researchers, we often treat intermediates like 3-Acetyl-6-bromoquinoline-4-carboxylic acid as generic "white powders," but its specific structural motifs dictate our safety protocol.

This compound possesses two critical functional groups that drive its hazard profile:

  • Carboxylic Acid (-COOH): This moiety acts as a proton donor. Upon contact with the moisture in your eyes or respiratory tract, it lowers local pH, causing immediate irritation or chemical burns (Skin/Eye Irrit. 2/2A).

  • Quinoline Core & Halogenation (-Br): The lipophilic nature of the bromo-quinoline scaffold facilitates skin absorption. Furthermore, halogenated aromatics often require segregated waste streams due to environmental persistence.

The Core Directive: Treat this substance as a Corrosive Solid and a Respiratory Irritant . The primary risk vector is not ingestion, but the inhalation of airborne dust during weighing and transfer.

Hazard Identification (GHS Classification)

Based on structural analogs and SDS data for CAS 444112-84-9.

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]WARNING
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3][4][5]WARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2]WARNING

Personal Protective Equipment (PPE) Matrix

Standard lab coats and safety glasses are insufficient for handling acidic organic fines. Use this enhanced protocol.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses have gaps.[4] Airborne acidic dust can bypass side-shields and react with tear film to cause corneal etching. Goggles provide a sealed environment.[4]
Dermal (Hands) Nitrile Gloves (Min thickness: 0.11 mm)Nitrile offers excellent resistance to organic acids. Protocol: Double-glove if dissolving in penetrating solvents like DCM or DMF to prevent breakthrough.
Respiratory Fume Hood (Primary) or N95 (Secondary)The solid is likely electrostatic. If the fume hood sash is compromised, an N95 respirator prevents inhalation of irritating fines.
Body Lab Coat (100% Cotton or Nomex)Avoid synthetic blends (polyester) which can melt into skin if a reaction exotherms or if a fire occurs. Cotton resists acid degradation better than synthetics.

Operational Workflow: Safe Handling Protocol

Phase 1: Engineering Controls (Pre-Work)
  • Airflow Check: Verify Fume Hood face velocity is between 80–120 fpm .

  • Static Mitigation: Organic powders like quinolines are prone to static charge. If available, use an ionizing fan or anti-static gun inside the hood before opening the vial. This prevents the powder from "jumping" onto your gloves or the benchtop.

Phase 2: Weighing & Transfer (Critical Step)

Most exposures occur here.

  • The "Tunnel" Method: Do not remove the stock container from the hood. Place your balance inside the hood or use a transfer vessel.

  • Taring: Tare your weighing boat/vial before adding the solid.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock.

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/methanol) to capture invisible fines. Discard the wipe as hazardous waste.

Phase 3: Solubilization
  • Solvent Choice: When dissolving (e.g., in DMSO or Methanol), add solvent slowly. The heat of solution for carboxylic acids can sometimes cause minor sputtering.

  • Venting: If reacting with base (e.g., carbonates), expect CO₂ evolution. Do not cap vials tightly immediately after mixing.

Visualized Safety Logic (Workflow)

The following diagram illustrates the decision logic for handling this specific compound, emphasizing the containment of dust and waste segregation.

G Start START: Stock Container (3-Acetyl-6-bromoquinoline-4-COOH) Check_State Check Physical State Start->Check_State Solid_Handling Solid Handling (High Dust Risk) Check_State->Solid_Handling Powder Liquid_Handling Solution Handling (Splash Risk) Check_State->Liquid_Handling Dissolved Engineering Engineering Control: Chemical Fume Hood (Sash < 18 inches) Solid_Handling->Engineering Liquid_Handling->Engineering PPE_Check PPE Verification: 1. Splash Goggles 2. Nitrile Gloves 3. Lab Coat Engineering->PPE_Check Weighing Weighing Protocol: Use Anti-Static Gun Wipe Balance Immediately PPE_Check->Weighing Reaction Reaction/Application Weighing->Reaction Waste_Decision Disposal Decision Reaction->Waste_Decision Waste_Halo Waste Stream A: Halogenated Organic (Due to Bromine) Waste_Decision->Waste_Halo Organic Phase Waste_Aq Waste Stream B: Aqueous Acidic (If extracted) Waste_Decision->Waste_Aq Aqueous Phase

Figure 1: Operational workflow emphasizing dust control and halogenated waste segregation.

Emergency Response & Disposal

Accidental Exposure[2]
  • Eye Contact: Immediately flush with water for 15 minutes .[3][4] Hold eyelids open. The acidic nature requires thorough irrigation to restore neutral pH.

  • Skin Contact: Wash with soap and water.[3][4][5][6][7][8] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase the absorption of the brominated ring.

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel to dampen dust, then scoop into a waste container.

Disposal Strategy

This compound contains a Bromine (Br) atom.

  • Segregation: It must be disposed of in the Halogenated Organic Waste stream.

  • Why? Burning halogenated compounds in standard non-halogenated incinerators can produce acid gases (HBr) and dioxins. Specialized high-temperature incineration with scrubbers is required.

  • Labeling: Ensure the waste tag explicitly lists "3-Acetyl-6-bromoquinoline-4-carboxylic acid" to alert waste handlers to the halogen content.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10][11][12] National Academies Press.[10] [Link]

  • PubChem. (n.d.).[2] Compound Summary: 6-Bromoquinoline-4-carboxylic acid (Analog Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[11][13] United States Department of Labor. [Link]

Sources

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